Robenacoxib
Beschreibung
This compound is a non-steroidal anti-inflammatory drug used in veterinary medicine for the relief of pain and inflammation in cats and dogs.
This compound is a small molecule drug with a maximum clinical trial phase of II that was first approved in 2008.
an NSAID, COX-2 inhibitor, and analgesic
Eigenschaften
IUPAC Name |
2-[5-ethyl-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO2/c1-2-8-3-4-12(9(5-8)6-13(22)23)21-16-14(19)10(17)7-11(18)15(16)20/h3-5,7,21H,2,6H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXGDYFACFXQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176607 | |
| Record name | Robenacoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220991-32-2 | |
| Record name | Robenacoxib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220991-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Robenacoxib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220991322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Robenacoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11455 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Robenacoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Ethyl-2-[(2,3,5,6-tetrafluorophenyl)amino]benzeneacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROBENACOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z588009C7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Robenacoxib's Cyclooxygenase-2 Selectivity in Canine Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, demonstrates marked selectivity for the cyclooxygenase-2 (COX-2) enzyme in canine models. This high selectivity is a key pharmacological feature, aiming to provide anti-inflammatory and analgesic effects while minimizing the adverse effects associated with the inhibition of the cyclooxygenase-1 (COX-1) enzyme. This technical guide provides an in-depth analysis of this compound's COX-2 selectivity in canines, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Introduction to Cyclooxygenase and NSAID Selectivity
The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins (B1171923) that play a protective role in the gastrointestinal tract and kidneys.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation, where it mediates the production of prostaglandins that contribute to pain, inflammation, and fever.[1][2]
The therapeutic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal ulceration and renal toxicity, are largely linked to the inhibition of COX-1.[3] Therefore, the development of NSAIDs with high selectivity for COX-2 over COX-1 is a key strategy to improve their safety profile. The degree of selectivity is typically quantified by the ratio of the drug concentration required to inhibit 50% of COX-1 activity (IC50) to the concentration required to inhibit 50% of COX-2 activity (IC50). A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.[4]
Quantitative Analysis of this compound's COX-2 Selectivity
In vitro studies using canine whole blood assays have consistently demonstrated the high COX-2 selectivity of this compound compared to other veterinary NSAIDs.
Table 1: In Vitro COX-1 and COX-2 IC50 Values and Selectivity Ratios of Various NSAIDs in Canine Whole Blood
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 IC50 Ratio | Reference |
| This compound | 7.9 | 0.04 | ~140 - 128.8 | [1][5] |
| Deracoxib | - | - | 48.5 | [5] |
| Nimesulide | - | - | 29.2 | [5] |
| S-(+)-Carprofen | - | - | 17.6 | [5] |
| Meloxicam | - | - | 7.3 | [5] |
| Etodolac | - | - | 6.6 | [5] |
| R-(-)-Carprofen | - | - | 5.8 | [5] |
| Ketoprofen | - | - | 0.88 | [5] |
Data compiled from multiple sources. Dashes indicate data not provided in the cited sources.
Table 2: In Vitro Clinically Relevant COX-1 IC20 and COX-2 IC80 Ratios of Various NSAIDs in Canine Whole Blood
| NSAID | IC20 COX-1 / IC80 COX-2 Ratio | Reference |
| This compound | 19.8 | [5] |
| S-(+)-Carprofen | 2.5 | [5] |
| Deracoxib | 2.3 | [5] |
| R-(-)-Carprofen | 2.1 | [5] |
| Nimesulide | 1.8 | [5] |
| Etodolac | 0.76 | [5] |
| Meloxicam | 0.46 | [5] |
| Ketoprofen | 0.21 | [5] |
The IC20 COX-1:IC80 COX-2 ratio is considered a more clinically relevant measure of safety, as it reflects the concentration at which a drug is likely to be effective (inhibiting 80% of COX-2) while having minimal effect on COX-1 (inhibiting only 20%). A higher ratio suggests a wider safety margin.[6]
Experimental Protocols
The primary method for determining the COX-1 and COX-2 selectivity of NSAIDs in canines is the in vitro whole blood assay.
Canine Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay provides a physiologically relevant environment for assessing NSAID activity by including plasma proteins and other blood components.
Objective: To determine the concentration of an NSAID required to inhibit 50% (IC50) and 80% (IC80) of COX-1 and COX-2 activity in canine whole blood.
Methodology:
-
Blood Collection: Whole blood is collected from healthy dogs.
-
COX-1 Activity Measurement (Thromboxane B2 Synthesis):
-
Aliquots of blood are incubated with various concentrations of the test NSAID.
-
The blood is allowed to clot at 37°C for one hour, which stimulates platelet aggregation and subsequent COX-1-mediated production of thromboxane (B8750289) A2 (TXA2).
-
TXA2 is unstable and is rapidly converted to the stable metabolite, thromboxane B2 (TXB2).
-
The concentration of TXB2 in the serum is measured using an enzyme-linked immunosorbent assay (ELISA).[5]
-
The inhibition of TXB2 production by the NSAID is used to determine the COX-1 IC50 and IC80 values.
-
-
COX-2 Activity Measurement (Prostaglandin E2 Synthesis):
-
Aliquots of heparinized blood are incubated with various concentrations of the test NSAID.
-
Lipopolysaccharide (LPS) is added to the blood samples to induce the expression and activity of COX-2 in monocytes.
-
The samples are incubated at 37°C for 24 hours.
-
During this incubation, COX-2 produces prostaglandin (B15479496) E2 (PGE2).
-
The concentration of PGE2 in the plasma is measured by ELISA.[5]
-
The inhibition of PGE2 production by the NSAID is used to determine the COX-2 IC50 and IC80 values.
-
-
Data Analysis:
-
Concentration-response curves are generated for the inhibition of both COX-1 (TXB2) and COX-2 (PGE2).
-
IC50 and IC80 values are calculated from these curves.
-
Selectivity ratios (COX-1 IC50 / COX-2 IC50 and IC20 COX-1 / IC80 COX-2) are then determined.
-
Signaling Pathways and Experimental Workflow Visualizations
Diagram 1: Mechanism of Action of COX-Inhibiting NSAIDs
Caption: Simplified signaling pathway of prostaglandin synthesis and NSAID inhibition.
Diagram 2: Experimental Workflow for Canine Whole Blood Assay
Caption: Workflow of the canine whole blood assay for COX selectivity.
Diagram 3: Logical Relationship of COX-2 Selectivity and Clinical Outcomes
Caption: Relationship between COX-2 selectivity and clinical benefits.
Ex Vivo and In Vivo Evidence
Ex vivo studies in dogs complement the in vitro findings. Following oral administration of this compound at doses ranging from 0.5 to 4 mg/kg, there was a marked and dose-dependent inhibition of LPS-induced PGE2 synthesis (a marker of COX-2 activity).[5] In contrast, no significant effect on serum TXB2 synthesis (a marker of COX-1 activity) was observed at these therapeutic doses.[5] Transient inhibition of COX-1 was only noted at a higher dose of 8 mg/kg.[5] These results confirm that this compound maintains its COX-2 selectivity in vivo at clinically relevant dosages.
Conclusion
The comprehensive data from in vitro and ex vivo studies in canine models unequivocally establish this compound as a highly selective COX-2 inhibitor. Its superior COX-1/COX-2 IC50 and IC20/IC80 ratios in comparison to other commonly used veterinary NSAIDs underscore its pharmacological profile. This high degree of selectivity is fundamental to its mechanism of action, providing effective analgesia and anti-inflammatory activity while minimizing the risk of adverse effects associated with COX-1 inhibition. This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the scientific evidence supporting the COX-2 selectivity of this compound in canines.
References
- 1. Pharmacological particulars - Onsior tablets for dogs [noahcompendium.co.uk]
- 2. dvm360.com [dvm360.com]
- 3. Pharmacology, safety, efficacy and clinical uses of the COX-2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and ex vivo inhibition of canine cyclooxygenase isoforms by this compound: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase selectivity of nonsteroidal anti-inflammatory drugs in canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Robenacoxib in Feline Species: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme in cats.[1][2] Its pharmacodynamic profile is characterized by a high degree of COX-2 selectivity, leading to effective anti-inflammatory, analgesic, and antipyretic actions with a favorable safety profile.[1][3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in the feline species, detailing its mechanism of action, COX selectivity, and effects on prostaglandin (B15479496) synthesis. Furthermore, it outlines the key experimental protocols used to evaluate its pharmacodynamic properties and presents quantitative data in a clear, comparative format.
Mechanism of Action: Selective COX-2 Inhibition
This compound exerts its therapeutic effects by selectively inhibiting the COX-2 enzyme. The arachidonic acid cascade is the central pathway for the synthesis of prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever. The cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2, catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.
COX-1 is a constitutive enzyme found in most tissues and is responsible for producing prostaglandins that regulate normal physiological functions, including gastric cytoprotection, renal blood flow, and platelet aggregation. COX-2 , on the other hand, is primarily an inducible enzyme that is upregulated at sites of inflammation by various stimuli such as cytokines and endotoxins. The prostaglandins produced by COX-2 are major contributors to the clinical signs of inflammation, including pain, swelling, and heat.
This compound's high affinity for and potent inhibition of COX-2, with minimal activity against COX-1 at therapeutic doses, allows it to effectively reduce inflammation and pain while sparing the protective functions of COX-1.[1][2][4] This selectivity is a key factor in its improved gastrointestinal and renal safety profile compared to non-selective NSAIDs.
COX Selectivity: Quantitative Assessment
The COX selectivity of this compound in feline species has been extensively evaluated using in vitro and ex vivo assays. The most common method is the whole blood assay, which measures the inhibition of COX-1 and COX-2 activity by determining the production of their respective primary products, thromboxane B2 (TxB2) for COX-1 and prostaglandin E2 (PGE2) for COX-2. The selectivity is typically expressed as the ratio of the 50% inhibitory concentrations (IC50) for COX-1 versus COX-2.
| Parameter | This compound | Meloxicam | Ketoprofen | Reference |
| In Vitro COX-1 IC50 (µM) | 28.9 | - | - | [1] |
| In Vitro COX-2 IC50 (µM) | 0.058 | - | - | [1] |
| In Vitro IC50 Ratio (COX-1/COX-2) | 502.3 | 2.7 | 0.049 | [1][4] |
| Ex Vivo COX-1 Inhibition | No significant effect at therapeutic doses | Significant inhibition | - | [4] |
| Ex Vivo COX-2 Inhibition | Significant inhibition | Significant inhibition | - | [4] |
Table 1: Comparative in vitro and ex vivo COX selectivity of this compound and other NSAIDs in feline species.
Pharmacodynamic Effects
The selective inhibition of COX-2 by this compound translates into potent anti-inflammatory, analgesic, and antipyretic effects, which have been demonstrated in various feline models of inflammation and pain.
Anti-inflammatory Effects
In the kaolin-induced paw inflammation model in cats, a subcutaneous injection of this compound (2 mg/kg) has been shown to significantly reduce paw swelling and other signs of inflammation.[5][6][7] The onset of action is rapid, with peak effects observed between 2.6 and 3.5 hours post-administration.[1]
Analgesic Effects
The analgesic efficacy of this compound has been demonstrated in both experimental and clinical settings. In the kaolin-induced paw inflammation model, this compound significantly improves lameness scores and performance in locomotion tests.[5][6] In clinical trials involving cats undergoing orthopedic and soft tissue surgery, this compound has been shown to be superior to placebo in controlling postoperative pain.[3]
Antipyretic Effects
The antipyretic properties of this compound have also been documented. In the feline kaolin-induced inflammation model, this compound effectively reduces the associated increase in body temperature.[7]
Experimental Protocols
The pharmacodynamic properties of this compound in cats have been characterized using well-established experimental models. The following are detailed descriptions of the key protocols cited in the literature.
Kaolin-Induced Paw Inflammation Model
This model is used to induce a localized, acute inflammation to evaluate the anti-inflammatory and analgesic effects of NSAIDs.
Protocol:
-
Animal Subjects: Healthy, adult domestic cats.
-
Induction of Inflammation: A sterile suspension of kaolin (B608303) (typically 500 mg) is injected subcutaneously into the plantar surface of one of the hind paws.[7][8]
-
Drug Administration: this compound (e.g., 2 mg/kg) or a placebo is administered subcutaneously or orally at a specified time relative to kaolin injection.[1][5][6]
-
Assessment of Inflammation and Pain:
-
Paw Volume: Paw swelling is measured using a plethysmometer at various time points before and after kaolin injection.
-
Lameness Scoring: Lameness is assessed using a validated scoring system, observing the cat's gait and willingness to bear weight on the affected limb.[5][7]
-
Locomotion Tests: The time taken for the cat to perform specific movements, such as walking a set distance, is recorded.[5][6]
-
Skin Temperature: The temperature of the inflamed paw is measured using an infrared thermometer.[1]
-
Body Temperature: Rectal temperature is measured to assess the antipyretic effect.[7]
-
Thermal Pain Threshold: The latency to withdraw the paw from a thermal stimulus is measured.[5][6]
-
Tissue Cage Model of Acute Inflammation
This model allows for the repeated collection of inflammatory exudate to measure drug concentrations and inflammatory mediators at the site of inflammation.
Protocol:
-
Surgical Implantation of Tissue Cages:
-
Induction of Inflammation: A sterile solution of carrageenan (e.g., 1 mL of a 2% solution) is injected into the tissue cage to induce an acute inflammatory response.[9][10]
-
Drug Administration: this compound or a placebo is administered intravenously, subcutaneously, or orally.
-
Sample Collection:
-
Inflammatory Exudate: Samples of the fluid within the tissue cage are collected at predetermined time points to measure drug concentrations and PGE2 levels (as a marker of COX-2 activity).[10]
-
Blood Samples: Blood is collected to determine plasma drug concentrations and serum TxB2 levels (as a marker of COX-1 activity).[10]
-
-
Analysis: The concentrations of this compound, PGE2, and TxB2 are quantified using validated analytical methods such as immunoassays.
Measurement of Prostaglandins (PGE2 and TxB2)
The quantification of PGE2 and TxB2 in biological samples is crucial for assessing COX-1 and COX-2 inhibition. Immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are commonly used methods.
General Immunoassay Protocol:
-
Sample Preparation: Plasma, serum, or inflammatory exudate is collected and processed according to the specific assay requirements. This may involve extraction and purification steps.
-
Assay Procedure:
-
Samples and standards are added to antibody-coated microplates.
-
A known amount of labeled PGE2 or TxB2 (e.g., with a radioactive isotope for RIA or an enzyme for ELISA) is added.
-
The plate is incubated to allow for competitive binding between the labeled and unlabeled prostaglandins for the antibody binding sites.
-
-
Detection:
-
For RIA, the radioactivity is measured using a gamma or beta counter.
-
For ELISA, a substrate is added that reacts with the enzyme-labeled prostaglandin to produce a colorimetric or chemiluminescent signal, which is read using a microplate reader.
-
-
Quantification: The concentration of PGE2 or TxB2 in the samples is determined by comparing their signal to a standard curve generated with known concentrations of the prostaglandin.
Summary of Quantitative Pharmacodynamic Data
The following table summarizes key quantitative pharmacodynamic parameters of this compound in feline species from various studies.
| Pharmacodynamic Parameter | Value | Experimental Model/Method | Reference |
| COX-1 IC50 (in vitro) | 28.9 µM | Feline whole blood assay | [1] |
| COX-2 IC50 (in vitro) | 0.058 µM | Feline whole blood assay | [1] |
| IC50 Ratio (COX-1/COX-2) | 502.3 | Feline whole blood assay | [1] |
| Peak Anti-inflammatory Effect | 2.6 - 3.5 hours | Kaolin-induced paw inflammation | [1] |
| Duration of Anti-inflammatory Effect | 4.6 - 8.1 hours | Kaolin-induced paw inflammation | [1] |
| Predicted COX-1 Inhibition at Therapeutic Dose | ~5% | Pharmacokinetic/pharmacodynamic modeling | - |
| Predicted COX-2 Inhibition at Therapeutic Dose | ~80-90% | Pharmacokinetic/pharmacodynamic modeling | [2] |
Table 2: Key pharmacodynamic parameters of this compound in felines.
Conclusion
The pharmacodynamic profile of this compound in feline species is well-characterized by its high selectivity for the COX-2 enzyme. This selectivity underpins its potent anti-inflammatory, analgesic, and antipyretic effects, which have been rigorously evaluated in established feline models of inflammation and pain. The quantitative data derived from these studies provide a strong basis for its clinical use in managing pain and inflammation in cats, offering an effective therapeutic option with a favorable safety margin. This technical guide provides a consolidated resource for researchers and drug development professionals working with this important veterinary therapeutic agent.
References
- 1. This compound in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Evaluation of Oral this compound for the Treatment of Postoperative Pain and Inflammation in Cats: Results of a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and ex vivo inhibition of COX isoforms by this compound in the cat: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of a pharmacokinetic/pharmacodynamic approach in the cat to determine a dosage regimen for the COX-2 selective drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Development and validation of a new model of inflammation in the cat and selection of surrogate endpoints for testing anti-inflammatory drugs [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a tissue cage model of acute inflammation in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Molecular Binding Characteristics of Robenacoxib to COX-2: A Technical Guide
Introduction
Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, is recognized for its potent anti-inflammatory, anti-hyperalgesic, and anti-pyretic properties.[1][2] It is specifically developed for veterinary use in dogs and cats.[1][3] The therapeutic efficacy of this compound stems from its highly selective and targeted inhibition of the cyclooxygenase-2 (COX-2) enzyme, while sparing the COX-1 isoform.[3][4] This selectivity is crucial as COX-1 is a constitutive enzyme involved in protective physiological functions, such as gastric cytoprotection and regulation of renal blood flow, whereas COX-2 is primarily an inducible enzyme responsible for mediating pain and inflammation.[5][6] This guide provides an in-depth analysis of the molecular binding characteristics, including affinity, kinetics, and selectivity of this compound for the COX-2 enzyme, supported by experimental data and methodologies.
Mechanism of COX-2 Selective Inhibition
The selectivity of coxibs, including this compound, is attributed to structural differences in the active sites of the COX isoforms. The COX-2 active site features a larger, more flexible side pocket compared to COX-1. While a specific crystal structure of this compound bound to COX-2 is not publicly available, studies of other coxibs like Rofecoxib (B1684582) reveal that their bulkier molecular structures allow them to bind within the cyclooxygenase channel and extend into this specific side pocket, a conformation that is sterically hindered in the narrower COX-1 channel.[7][8] This differential binding is the primary molecular basis for this compound's high selectivity for COX-2.
Caption: COX Signaling Pathway and this compound's Selective Inhibition of COX-2.
Binding Affinity and Potency
This compound demonstrates a significantly higher binding affinity and inhibitory potency for COX-2 compared to COX-1. This is quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The selectivity is often expressed as the ratio of IC50 (COX-1) / IC50 (COX-2).
Table 1: In Vitro IC50 Values and Selectivity Ratios for this compound
| Species | Assay Type | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Ratio (COX-1:COX-2) | Reference |
|---|---|---|---|---|---|
| Rat | Purified Enzyme | - | - | 27:1 | [9][10] |
| Rat | Isolated Cell Assay | - | - | >967:1 | [9][10] |
| Dog | Whole Blood Assay | - | - | 128.8:1 | [11] |
| Dog | In Vitro Assay | - | - | 129:1 | [1][2] |
| Cat | Whole Blood Assay | 28.9 | 0.058 | 502.3:1 | [3][12] |
| Cat | In Vitro Assay | - | - | 32:1 |[1][2] |
Molecular Binding Kinetics
Beyond simple affinity, the kinetics of the drug-enzyme interaction reveal a key aspect of this compound's molecular behavior. It binds to and dissociates from the two COX isoforms at markedly different rates.
-
Binding to COX-1: The interaction is weak, rapid, and readily reversible.[2][9][10]
-
Binding to COX-2: The binding is characterized as high-affinity and slowly reversible, leading to a longer residence time at the target enzyme.[2][9][10]
This "slowly reversible" or "tight binding" inhibition of COX-2 contributes to its sustained therapeutic effect, even when blood concentrations of the drug are low.[9]
Table 2: Dissociation Kinetics of this compound
| Enzyme Target | Species/Source | Dissociation Half-Life (t1/2) | Binding Characteristic | Reference |
|---|---|---|---|---|
| COX-1 | Ovine | << 1 minute | Rapidly Reversible | [2][5] |
| COX-2 | Human (recombinant) | 25 minutes | Slowly Reversible |[2][5][9][10] |
Caption: Logical Flow of this compound's Differential Binding Kinetics.
Experimental Protocols
The determination of this compound's binding characteristics relies on established in vitro and ex vivo assays.
1. In Vitro Purified Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of a compound on purified COX-1 and COX-2 enzymes.
-
Enzyme Source: Purified ovine COX-1 and recombinant human COX-2 are commonly used.[13]
-
Protocol:
-
Diluted COX-1 or COX-2 enzyme is pre-incubated with various concentrations of this compound (or a vehicle control) in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25-37°C).[13][14]
-
The enzymatic reaction is initiated by adding the substrate, arachidonic acid.[13][14]
-
After a short incubation period (e.g., 2 minutes), the reaction is terminated.[14]
-
The amount of prostaglandin (e.g., PGE2) produced is quantified. This can be done using various methods, including colorimetric screening kits or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]
-
The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting enzyme activity against inhibitor concentration.
-
Caption: Workflow for a Purified Enzyme Inhibition Assay.
2. In Vitro Whole Blood Assay
This assay is considered a more clinically relevant model as it measures COX inhibition in a physiological cellular environment.[3]
-
Protocol:
-
Fresh heparinized whole blood is collected from the target species (e.g., dog, cat).[11][12]
-
Aliquots of blood are incubated with various concentrations of this compound or a vehicle control.
-
For COX-2 Activity: Lipopolysaccharide (LPS) is added to induce COX-2 expression and activity. The samples are incubated (e.g., 24 hours at 37°C), and the concentration of Prostaglandin E2 (PGE2) is measured as a marker of COX-2 activity.[11][12]
-
For COX-1 Activity: For canine assays, blood is allowed to clot (e.g., 1 hour at 37°C) to induce platelet aggregation, and serum Thromboxane B2 (TxB2), a stable metabolite of the COX-1 product TxA2, is measured.[11] For feline assays, a calcium ionophore can be used to stimulate COX-1.[12]
-
PGE2 and TxB2 levels are quantified via methods like ELISA.
-
IC50 values for COX-1 and COX-2 are determined from the concentration-response curves.
-
Caption: Workflow for a Whole Blood COX Inhibition Assay.
Conclusion
The molecular binding profile of this compound is defined by its high affinity, potent inhibition, and marked selectivity for the COX-2 enzyme. This is underpinned by a kinetic signature of slow, tight-binding to COX-2, contrasted with rapid, reversible binding to COX-1. These characteristics, validated through rigorous in vitro enzyme and whole blood assays, explain its targeted anti-inflammatory action and favorable safety profile, making it an effective therapeutic agent in veterinary medicine. The preferential binding and prolonged residence time at COX-2 in inflamed tissues are key to its clinical efficacy with once-daily dosing, despite a short plasma half-life.[1][9]
References
- 1. Pharmacology, safety, efficacy and clinical uses of the COX-2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combing COX-2 selectivity and tissue selectivity: a new generation of NSAIDs? - Veterinary Practice [veterinary-practice.com]
- 7. Crystal structure of rofecoxib bound to human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical pharmacology of this compound: a novel selective inhibitor of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and ex vivo inhibition of canine cyclooxygenase isoforms by this compound: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential inhibition of cyclooxygenase isoenzymes in the cat by the NSAID this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. COX Assay [bio-protocol.org]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Initial Safety and Toxicity Profile of Robenacoxib in Laboratory Animals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial safety and toxicity profile of robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, in laboratory animals. The information is compiled from a range of preclinical studies conducted in rats, dogs, and cats, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Executive Summary
This compound is a selective cyclooxygenase-2 (COX-2) inhibitor developed for the control of pain and inflammation.[1][2] Preclinical studies in laboratory animals, primarily rats, dogs, and cats, have demonstrated a wide safety margin.[1][3] This favorable safety profile is attributed to its high selectivity for the COX-2 enzyme over COX-1 and its pharmacokinetic properties, which include rapid clearance from the blood and preferential distribution to inflamed tissues.[1][4] While high doses have been well-tolerated in target animal safety studies, specific lethal dose 50 (LD50) values are not widely reported in the available literature, with the exception of an acute oral LD50 range in rats. This guide summarizes the key findings from these preclinical safety and toxicity assessments.
Pharmacodynamics: COX-1 vs. COX-2 Selectivity
This compound exhibits a high degree of selectivity for the COX-2 enzyme, which is primarily induced during inflammation, while sparing the constitutive COX-1 enzyme, which is involved in physiological functions such as gastric cytoprotection and platelet aggregation.[3] This selectivity is a key factor in its improved gastrointestinal safety profile compared to non-selective NSAIDs.
| Species | Assay Type | IC50 COX-1 (μM) | IC50 COX-2 (μM) | Selectivity Ratio (COX-1:COX-2) | Reference |
| Dog | In vitro whole blood | 7.9 | 0.04 | ~140:1 | [5] |
| Dog | In vitro | - | - | 129:1 | [3] |
| Cat | In vitro whole blood | 28.9 | 0.058 | ~500:1 | [6] |
| Cat | In vitro | - | - | 32:1 | [3] |
| Rat | Purified enzyme | - | - | 27:1 | [4] |
| Rat | Isolated cell | - | - | >967:1 | [4] |
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination from the bloodstream, with a relatively short half-life in blood.[3] However, it persists longer at sites of inflammation.[4] It is highly bound to plasma proteins.[4]
| Species | Route | Bioavailability | Tmax (hours) | Cmax (ng/mL) | Terminal Half-life (hours) | Protein Binding | Reference |
| Dog | Oral (fasted) | 84% | 0.5 | 1124 | 0.63 (IV) | >98% | [2][5] |
| Dog | Oral (fed) | 62% | 0.5 | 832 | - | >98% | [2][5] |
| Dog | Subcutaneous | 88% | 1-2 | - | 1.2 | >98% | [2][7] |
| Cat | Oral (fasted) | 49% | 0.5 | 1159 | 1.7 | >99% | [6][8] |
| Cat | Subcutaneous | 69% | 1 | 1464 | 1.1 | >99% | [9] |
| Rat | Oral | 80% | 1 | - | 1.3 | 99.9% | [1] |
| Rat | Intravenous | - | - | - | 1.9 | 99.9% | [1] |
Safety and Toxicity Profile
Acute Toxicity
Specific LD50 values for this compound are not extensively reported in the scientific literature. A Safety Data Sheet for this compound indicates an acute oral LD50 in rats to be between 500 and 2000 mg/kg. For other species, safety studies have focused on determining the maximum tolerated doses, which have been found to be high.
| Species | Route | LD50 | Reference |
| Rat | Oral | 500 - 2000 mg/kg | [4] |
| Mouse | Oral | Data not available | |
| Dog | Oral | Data not available | |
| Cat | Oral | Data not available |
Chronic Toxicity and Target Animal Safety
This compound has been shown to have a wide margin of safety in target animal studies, with high doses being well-tolerated over extended periods.
| Duration | Dose (mg/kg/day) | Key Findings | Reference |
| 1 Month | 10, 20, 40 | No biologically relevant toxicity. | [1] |
| 6 Months | 2, 4, 6, 10 | No evidence of gastrointestinal, kidney, or liver toxicity. No effect on bleeding time. | [6] |
| 6 Months | 4, 6, 10 | No signs of toxicity, including no gastrointestinal, kidney, or liver toxicity, and no effect on bleeding time. | [6] |
| Duration | Dose (mg/kg/day) | Key Findings | Reference |
| 6 Weeks | 4, 12, 20 | No signs of toxicity, including no evidence of gastrointestinal, kidney, or liver toxicity, and no effect on bleeding time. | [10] |
| 28 Days | 5, 10 | No toxicologically significant effects. | [11] |
| 42 Days | 2, 6, 10 (twice daily) | No toxicologically significant effects. | [11] |
| 6 Months | 2.4, 7.2, 12 | Well tolerated. A reduction in body weight gain was observed in treated animals. | [10] |
Rat Safety Studies [4]
| Dose (mg/kg) | Key Findings | Reference |
| 30 | Significantly less gastric ulceration and intestinal permeability compared to diclofenac. No relevant effects on kidney function. | [4] |
| 100 | Inhibition of serum TxB2 synthesis (an index of COX-1 inhibition), suggesting some COX-1 interaction at very high doses. | [4] |
Experimental Protocols
In Vitro COX Selectivity Assays
The cyclooxygenase (COX) inhibitory activity of this compound is determined using in vitro assays with purified enzymes or whole blood.
-
Purified Enzyme Assays: Recombinant human or species-specific COX-1 and COX-2 enzymes are used. The ability of this compound to inhibit the conversion of arachidonic acid to prostaglandin (B15479496) H2 is measured. The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is determined for both COX-1 and COX-2 to calculate the selectivity ratio.[4]
-
Whole Blood Assays: Fresh heparinized blood is collected from the target species. For COX-1 activity, whole blood is allowed to clot to induce thromboxane (B8750289) B2 (TxB2) production, which is measured by radioimmunoassay or ELISA. For COX-2 activity, lipopolysaccharide (LPS) is added to a separate aliquot of blood to induce COX-2 expression and subsequent prostaglandin E2 (PGE2) production, which is then measured. The IC50 values for the inhibition of TxB2 (COX-1) and PGE2 (COX-2) are then determined.[5][6]
In Vivo Anti-Inflammatory, Analgesic, and Anti-Pyretic Models
-
Carrageenan-Induced Paw Edema (Rat): Inflammation is induced by injecting carrageenan into the subplantar surface of the rat hind paw. Paw volume is measured at various time points after administration of this compound or a control substance to assess the anti-inflammatory effect. The dose that causes 50% inhibition of edema (ID50) is calculated.[4]
-
LPS-Induced Pyrexia (Rat): Fever is induced by intraperitoneal injection of E. coli lipopolysaccharide. Rectal temperature is monitored over time following treatment with this compound or a control. The ID50 for the anti-pyretic effect is determined.[4]
-
Randall-Selitto Pain Model (Rat): Mechanical nociceptive thresholds are measured by applying increasing pressure to an inflamed paw. The ability of this compound to increase the pain threshold is assessed.[4]
Target Animal Safety Studies (Dog and Cat)
These studies are typically randomized, placebo-controlled, parallel-group studies conducted in healthy, young laboratory animals.
-
Administration: this compound is administered orally once or twice daily at various multiples of the recommended therapeutic dose for an extended period (e.g., 1 to 6 months).[1][6][10][11]
-
Monitoring: Animals are monitored for clinical observations, body weight changes, food and water consumption, and adverse events.
-
Clinical Pathology: Blood and urine samples are collected at regular intervals for hematology, serum chemistry, and urinalysis.
-
Specialized Examinations: Depending on the study, examinations may include electrocardiograms, ophthalmoscopic examinations, and buccal bleeding time.[1]
-
Pathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined macroscopically and microscopically for any treatment-related changes.[1][11]
Signaling Pathways and Experimental Workflows
Mechanism of Action: COX-2 Inhibition
The primary mechanism of action of this compound is the selective inhibition of the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Figure 1: Mechanism of action of this compound via selective COX-2 inhibition.
General Workflow for a Preclinical Safety Study
The following diagram illustrates a typical workflow for a preclinical safety study of a new chemical entity like this compound in a laboratory animal model.
Figure 2: A generalized workflow for a preclinical safety study in laboratory animals.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. evanspharmacy.com [evanspharmacy.com]
- 6. Clinical particulars - Onsior tablets for dogs [noahcompendium.co.uk]
- 7. drugs.com [drugs.com]
- 8. Onsior Tablets for Cats [accessdata.fda.gov]
- 9. drugs.com [drugs.com]
- 10. Clinical particulars - Onsior 6mg tablets for cats [noahcompendium.co.uk]
- 11. researchgate.net [researchgate.net]
In-depth Technical Guide: Pharmacokinetic Properties of Robenacoxib in Equine Plasma
A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the pharmacokinetic properties of robenacoxib specifically in equine plasma. While this compound has been evaluated for its cyclooxygenase (COX) selectivity in horses and extensive pharmacokinetic studies have been conducted in other species such as canines, felines, and ovines, detailed quantitative data regarding its absorption, distribution, metabolism, and excretion in horses are not publicly available in published research.
This guide will synthesize the available information on this compound relevant to equine medicine, including its known pharmacodynamic effects in this species, and will draw comparisons with its established pharmacokinetic profiles in other veterinary species to provide a theoretical framework for researchers, scientists, and drug development professionals. However, it must be emphasized that direct extrapolation of pharmacokinetic parameters across species is not scientifically valid and the data presented from other species serves for informational purposes only.
Cyclooxygenase (COX) Selectivity in Horses
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting COX enzymes, which are key in the inflammatory pathway. A crucial aspect of modern NSAID development is the selective inhibition of COX-2, the inducible isoform associated with inflammation, while sparing COX-1, the constitutive isoform involved in physiological functions such as gastric protection and renal blood flow.
An in vitro study using whole blood from horses has demonstrated that this compound is a COX-2 selective inhibitor in this species. The study reported a COX-1/COX-2 inhibitory concentration 50% (IC50) ratio of 61, indicating a strong preference for inhibiting the COX-2 enzyme.[1]
Pharmacokinetic Properties in Other Species (For Comparative Context)
To provide a reference for the potential pharmacokinetic behavior of this compound, data from studies in dogs, cats, and sheep are summarized below. It is critical to reiterate that these values should not be assumed to be representative of the equine pharmacokinetic profile.
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous (IV) Administration in Dogs, Cats, and Sheep.[2][3][4]
| Parameter | Dog | Cat | Sheep |
| Dose (mg/kg) | 2 | 2 | 2 |
| Half-life (t½) (h) | 0.63 | 1.1 | 2.64 |
| Clearance (Cl) (L/kg/h) | 0.81 | 0.44 | 0.056 |
| Volume of Distribution (Vd) (L/kg) | 0.77 | - | - |
| Volume of Distribution at Steady State (Vss) (L/kg) | 0.24 | 0.19 | 0.077 |
Table 2: Pharmacokinetic Parameters of this compound Following Oral (PO) Administration in Dogs, Cats, and Sheep.[2][4][5]
| Parameter | Dog (fasted) | Cat (fasted) | Sheep |
| Dose (mg/kg) | 2 | 1-2.4 | 4 |
| Cmax (ng/mL) | - | 1159 | 3010 |
| Tmax (h) | < 1 | 1 | 1.5 |
| Bioavailability (F) (%) | 84 | 49 | 16.58 |
| Half-life (t½) (h) | - | - | - |
Potential Experimental Protocols for Equine Studies
Based on standard pharmacokinetic study designs in veterinary medicine, a detailed experimental protocol to determine the pharmacokinetic properties of this compound in equine plasma would likely involve the following key stages.
Animal Subjects and Housing
A cohort of healthy, adult horses of a specific breed and weight range would be selected. The animals would be acclimated to the study environment and determined to be healthy based on physical examination and clinical pathology.
Drug Administration and Dosing
For an intravenous study, a sterile solution of this compound would be administered via a jugular catheter at a predetermined dose. For an oral study, a tablet or paste formulation would be administered. The dose would likely be based on extrapolations from efficacy or safety studies in other species, with adjustments made for horses.
Sample Collection
Blood samples would be collected from a jugular catheter at predetermined time points before and after drug administration. The sampling schedule would be designed to capture the absorption, distribution, and elimination phases of the drug. Plasma would be separated by centrifugation and stored frozen until analysis.
Analytical Methodology
The concentration of this compound in equine plasma would be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This would involve protein precipitation or solid-phase extraction of the plasma samples, followed by chromatographic separation and mass spectrometric detection. The method would be validated for linearity, accuracy, precision, and sensitivity.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound involves the inhibition of the COX-2 enzyme in the arachidonic acid cascade. This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Figure 1. Simplified signaling pathway of this compound's mechanism of action.
Figure 2. General experimental workflow for a pharmacokinetic study.
Conclusion and Future Directions
While this compound's COX-2 selectivity in horses is a promising indicator of its potential as a safe and effective anti-inflammatory agent, the absence of publicly available pharmacokinetic data in this species is a major limitation. The information from canine, feline, and ovine studies provides a valuable starting point for designing equine-specific research. Future studies are imperative to establish the pharmacokinetic profile of this compound in horses, which is a prerequisite for determining appropriate dosing regimens and ensuring its safe and efficacious use in clinical practice. Such research will need to meticulously document experimental protocols, including animal characteristics, drug formulation and administration, blood sampling schedules, and the specifics of the analytical methodology used for plasma concentration determination. Without this fundamental data, the clinical application of this compound in horses remains speculative.
References
Robenacoxib's Effect on Prostaglandin E2 Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the mechanism by which robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, exerts its therapeutic effects through the selective inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. We will explore the underlying signaling pathways, present quantitative data on its inhibitory potency, detail common experimental methodologies, and illustrate key concepts with diagrams.
Introduction: The Role of COX-2 and PGE2 in Inflammation
This compound is a veterinary NSAID developed to control pain and inflammation in species such as dogs and cats.[1][2] Its mechanism of action is rooted in its high selectivity for the cyclooxygenase-2 (COX-2) enzyme.[1][2] The cyclooxygenase enzymes, existing as two primary isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins.[1][3][4]
While COX-1 is constitutively expressed and involved in physiological functions like gastric protection and platelet aggregation, COX-2 is an inducible enzyme.[3] In response to inflammatory stimuli, COX-2 expression is upregulated, leading to a surge in the production of pro-inflammatory prostaglandins, most notably Prostaglandin E2 (PGE2).[3][5] PGE2 is a key mediator that sensitizes peripheral nociceptors, promotes vasodilation, and contributes to the classic signs of inflammation and pain.[3][5][6] this compound's therapeutic efficacy stems from its ability to potently and selectively inhibit COX-2, thereby blocking the synthesis of PGE2 at sites of inflammation while sparing the homeostatic functions of COX-1.[1][7][8]
Signaling Pathway of PGE2 Synthesis and this compound Inhibition
The synthesis of PGE2 is a multi-step enzymatic process known as the arachidonic acid cascade. The diagram below illustrates this pathway and the specific point of intervention for this compound.
Quantitative Analysis of COX Inhibition
The potency and selectivity of this compound are quantified by its 50% inhibitory concentration (IC50) against COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for the COX-2 enzyme. Data from various in vitro assays are summarized below.
Table 1: this compound IC50 and Selectivity Ratios by Species
| Species | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Cat | In vitro whole blood | 28.9 | 0.058 | 502.3 | [1] |
| Cat | In vitro whole blood | - | - | 32.2 | [9][10][11] |
| Dog | In vitro whole blood | - | - | 128.8 | [9][12][13] |
| Rat | Purified enzyme | - | - | 27 | [1][7][8][14] |
| Rat | Isolated cell assay | - | - | >967 | [1][7][8][14] |
Table 2: Comparative COX-2 Selectivity of NSAIDs in Feline and Canine In Vitro Assays
| Species | Drug | Selectivity Ratio (COX-1/COX-2) | Reference |
| Cat | This compound | 32.2 | [10] |
| Cat | Diclofenac | 3.9 | [10] |
| Cat | Meloxicam | 2.7 | [10] |
| Cat | Ketoprofen | 0.049 (COX-1 Selective) | [10] |
| Dog | This compound | 128.8 | [12] |
| Dog | Deracoxib | 48.5 | [12] |
| Dog | Nimesulide | 29.2 | [12] |
| Dog | Meloxicam | 7.3 | [12] |
| Dog | Ketoprofen | 0.88 | [12] |
Experimental Protocols: The Whole Blood Assay
The in vitro whole blood assay is a clinically relevant method used to determine the COX-inhibitory potency and selectivity of NSAIDs like this compound.[1] This assay measures the synthesis of a specific prostanoid as a surrogate marker for the activity of each COX isoform.
Protocol for Determining COX-2 Inhibition (PGE2 Synthesis)
-
Blood Collection: Whole blood is collected from the target species into heparinized tubes.
-
Drug Incubation: Aliquots of blood are pre-incubated with a range of concentrations of this compound or a vehicle control.
-
COX-2 Induction: Lipopolysaccharide (LPS) is added to the blood samples to induce the expression and activity of the COX-2 enzyme in monocytes.[12][13]
-
Incubation: The samples are incubated for a specified period (e.g., 24 hours) at 37°C to allow for PGE2 synthesis.[12][13]
-
Plasma Separation: Following incubation, the samples are centrifuged to separate the plasma.
-
PGE2 Quantification: The concentration of PGE2 in the plasma supernatant is measured using a validated competitive enzyme-linked immunosorbent assay (ELISA) or enzyme immunoassay (EIA).[4][15]
-
Data Analysis: A dose-response curve is plotted, and the IC50 value for COX-2 is calculated, representing the drug concentration that inhibits PGE2 production by 50%.[15]
Protocol for Determining COX-1 Inhibition (Thromboxane B2 Synthesis)
-
Blood Collection: Whole blood is collected into tubes without an anticoagulant.
-
Drug Incubation: Aliquots are treated with various concentrations of this compound or a vehicle control.
-
COX-1 Activation: The blood is allowed to clot at 37°C for a defined time (e.g., 1 hour).[12][13] This process triggers platelet activation and robust COX-1-mediated synthesis of Thromboxane A2 (TxA2).
-
Serum Separation: The clotted blood is centrifuged to separate the serum.
-
TxB2 Quantification: The concentration of Thromboxane B2 (TxB2), the stable, inactive metabolite of TxA2, is measured in the serum by EIA or ELISA as a surrogate for COX-1 activity.[1][12]
-
Data Analysis: The IC50 value for COX-1 is calculated from the resulting dose-response curve.
Visualized Experimental Workflow and Logic
The following diagrams illustrate the experimental workflow for the whole blood assay and the logic behind the therapeutic benefits of COX-2 selectivity.
Conclusion
This compound is a potent and highly selective inhibitor of the COX-2 enzyme.[1][2][7] This selectivity is the cornerstone of its mechanism, allowing for the effective reduction of pro-inflammatory prostaglandin E2 at sites of inflammation, which provides analgesia and anti-inflammatory effects. By largely sparing the COX-1 isoform, this compound minimizes the risk of adverse effects associated with the inhibition of physiological prostaglandins.[1][7][8] Furthermore, studies have shown that this compound exhibits tissue-selective distribution, preferentially accumulating in inflamed tissues, which enhances its targeted efficacy and contributes to its favorable safety profile.[5][7][8] The targeted inhibition of PGE2 synthesis remains the central principle of this compound's therapeutic action in managing inflammatory pain.
References
- 1. This compound in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sparing Effect of this compound on the Minimum Alveolar Concentration for Blunting Adrenergic Response (MAC-BAR) of Sevoflurane in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combing COX-2 selectivity and tissue selectivity: a new generation of NSAIDs? - Veterinary Practice [veterinary-practice.com]
- 6. The proinflammatory effect of prostaglandin E2 in experimental inflammatory bowel disease is mediated through the IL-23-->IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical pharmacology of this compound: a novel selective inhibitor of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and ex vivo inhibition of COX isoforms by this compound in the cat: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and ex vivo inhibition of canine cyclooxygenase isoforms by this compound: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical pharmacology of this compound: a novel selective inhibitor of cyclooxygenase-2. | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
A Technical Guide to the Anti-inflammatory Properties of Robenacoxib in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, is recognized for its high selectivity as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This technical guide delves into the in vitro anti-inflammatory properties of this compound, providing a comprehensive overview of its mechanism of action, quantitative effects on inflammatory mediators, and detailed experimental protocols for its evaluation in cell culture systems. The information presented herein is intended to support researchers and professionals in drug development in their exploration of this compound's therapeutic potential.
Core Mechanism of Action: Selective COX-2 Inhibition
The primary anti-inflammatory mechanism of this compound is its potent and selective inhibition of the COX-2 enzyme.[1][2] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins (B1171923) (PGs), key mediators of inflammation, pain, and fever.[1] In contrast, the COX-1 isoform is constitutively expressed in many tissues and is involved in physiological functions such as gastric protection and platelet aggregation.[1] this compound's high selectivity for COX-2 over COX-1 is a key characteristic, suggesting a favorable safety profile with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[2]
Quantitative Analysis of this compound's In Vitro Efficacy
The selective inhibitory activity of this compound on COX enzymes has been quantified in various in vitro cell-based assays. The following tables summarize the key quantitative data from studies conducted in different species.
Table 1: In Vitro COX-1 and COX-2 Inhibition by this compound in Feline Whole Blood Assays [3]
| Parameter | COX-1 | COX-2 | COX-1:COX-2 Ratio |
| IC50 (µM) | 28.9 | 0.058 | 502.3 |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Comparative In Vitro COX-1 and COX-2 Inhibition of NSAIDs in Feline Whole Blood Assays [4]
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1:COX-2 Ratio |
| This compound | - | - | 32.2 |
| Diclofenac | - | - | 3.9 |
| Meloxicam | - | - | 2.7 |
| Ketoprofen | - | - | 0.049 |
Note: Specific IC50 values were not provided in the abstract, but the ratio of selectivity is presented.
Table 3: In Vitro COX-2 Selectivity of this compound in Canine Whole Blood Assays [5]
| Parameter | This compound |
| Estimated ED50 for COX-2 Inhibition (mg/kg) | 0.52 |
ED50: The median effective dose, representing the dose that produces a therapeutic effect in 50% of the population. While this is an ex vivo measurement, it reflects the in vitro potency in a whole blood context.
Effects on Cellular Functions
Beyond its direct impact on prostaglandin (B15479496) synthesis, this compound has been shown to influence other cellular processes in vitro.
Table 4: Effects of this compound on Feline Injection-Site Sarcoma (FISS) Primary Cells [6]
| Assay | Effect | Concentration Range |
| Cell Viability (IC50) | Dose-dependent decrease | FISS-7: 488.5 µM, FISS-12: 734.0 µM |
| Cell Migration | Inhibition | 500 - 1000 µM |
| Colony Formation | Significant inhibition | 500 - 1000 µM |
| Apoptosis | Enhanced | Dose-dependent |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound in cell culture.
Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay is a physiologically relevant in vitro model to assess the selectivity of NSAIDs.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2 in whole blood.
Methodology:
-
Blood Collection: Collect heparinized blood samples from the target species (e.g., cat, dog).
-
COX-1 (Thromboxane B2) Assay:
-
Aliquot whole blood into tubes.
-
Add various concentrations of this compound or vehicle control.
-
Allow the blood to clot at 37°C for 1 hour to induce platelet aggregation and subsequent thromboxane (B8750289) B2 (TxB2) production, a stable metabolite of the COX-1 product TxA2.
-
Centrifuge the samples to separate the serum.
-
Measure TxB2 concentrations in the serum using a specific enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 (Prostaglandin E2) Assay:
-
Aliquot whole blood into tubes.
-
Add a COX-2 inducing agent, such as lipopolysaccharide (LPS), to stimulate inflammatory conditions.
-
Add various concentrations of this compound or vehicle control.
-
Incubate the samples at 37°C for a specified period (e.g., 24 hours) to allow for COX-2 expression and prostaglandin E2 (PGE2) production.
-
Centrifuge the samples to collect the plasma.
-
Measure PGE2 concentrations in the plasma using a specific ELISA.
-
-
Data Analysis:
-
Plot the percentage inhibition of TxB2 (COX-1) and PGE2 (COX-2) against the log concentration of this compound.
-
Calculate the IC50 values for both enzymes using non-linear regression analysis.
-
Determine the COX-1:COX-2 IC50 ratio to quantify the selectivity of this compound.
-
Prostaglandin E2 (PGE2) Measurement in Cell Culture Supernatants by ELISA
This protocol details the quantification of PGE2, a key inflammatory mediator produced via the COX-2 pathway, in cell culture supernatants following treatment with this compound.
Objective: To measure the inhibitory effect of this compound on PGE2 production in cultured cells.
Methodology:
-
Cell Culture:
-
Seed appropriate cells (e.g., macrophages, fibroblasts) in 24-well plates at a predetermined density and allow them to adhere overnight.
-
The choice of cell line should be relevant to the inflammatory condition being studied.
-
-
Cell Treatment:
-
The following day, replace the culture medium with fresh medium containing a pro-inflammatory stimulus (e.g., lipopolysaccharide [LPS] or interleukin-1β [IL-1β]) to induce COX-2 expression.
-
Concurrently, treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
-
PGE2 ELISA:
-
Perform a competitive ELISA for PGE2 according to the manufacturer's instructions. A general procedure is as follows:
-
Add standards and samples to a microplate pre-coated with a capture antibody.
-
Add a fixed amount of HRP-labeled PGE2 to each well.
-
During incubation, the PGE2 in the samples or standards will compete with the HRP-labeled PGE2 for binding to the capture antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the HRP to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the PGE2 concentration in the samples by interpolating their absorbance values from the standard curve.
-
Determine the percentage inhibition of PGE2 production for each this compound concentration compared to the vehicle control.
-
Cell Viability Assay (MTT/WST-1)
This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Objective: To determine the cytotoxicity of this compound on a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.
-
MTT/WST-1 Reagent Addition:
-
For MTT assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours. The reagent is cleaved to a soluble formazan dye by metabolically active cells.
-
-
Solubilization (for MTT assay): Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at the appropriate wavelength (typically 570 nm for MTT and 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value for cytotoxicity can be determined by plotting cell viability against the log concentration of this compound.[7][8][9][10]
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on cell migration, a process relevant to tissue repair and inflammation.
Objective: To assess the impact of this compound on the migratory capacity of cells in vitro.
Methodology:
-
Cell Culture: Grow a confluent monolayer of cells (e.g., fibroblasts) in a 6-well or 12-well plate.
-
Creating the "Wound": Use a sterile pipette tip to create a linear scratch or "wound" in the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8, 12, or 24 hours) using a microscope equipped with a camera.
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure or the rate of cell migration for each treatment group.[6][11][12][13]
Signaling Pathways and Experimental Workflows
This compound's Primary Signaling Pathway
The principal anti-inflammatory effect of this compound is mediated through the inhibition of the COX-2 pathway, leading to a reduction in the synthesis of pro-inflammatory prostaglandins.
Caption: this compound's inhibition of the COX-2 pathway.
Experimental Workflow for Assessing this compound's Anti-inflammatory Effects
The following diagram illustrates a typical experimental workflow for evaluating the in vitro anti-inflammatory properties of this compound.
Caption: A typical workflow for in vitro evaluation of this compound.
Broader Anti-inflammatory Signaling
While the primary mechanism of this compound is well-established as COX-2 inhibition, it is plausible that its anti-inflammatory effects could extend to modulating other signaling pathways downstream of prostaglandin synthesis or through COX-2 independent mechanisms. For instance, other coxibs like rofecoxib (B1684582) have been shown to influence the activity of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) in vitro.[14] NF-κB is a key regulator of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[15][16] However, direct evidence for the effects of this compound on these broader inflammatory signaling pathways is currently limited and warrants further investigation.
Caption: Hypothesized broader signaling effects of this compound.
Conclusion
This technical guide provides a detailed overview of the in vitro anti-inflammatory properties of this compound, with a strong emphasis on its selective inhibition of the COX-2 enzyme. The quantitative data and experimental protocols presented herein serve as a valuable resource for researchers and drug development professionals. While the primary mechanism of action is well-characterized, further investigation into the potential broader effects of this compound on other inflammatory signaling pathways will provide a more complete understanding of its therapeutic potential.
References
- 1. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. In vitro and ex vivo inhibition of COX isoforms by this compound in the cat: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic and anti-inflammatory actions of this compound in acute joint inflammation in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of selective cyclooxygenase‐2 inhibitor this compound on primary cells derived from feline injection‐site sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. med.virginia.edu [med.virginia.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Robenacoxib In Vitro Assay Protocol for Cyclooxygenase (COX) Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3][4] The cyclooxygenase enzyme exists in two principal isoforms, COX-1 and COX-2. COX-1 is a constitutively expressed enzyme involved in various physiological protective functions, including the maintenance of gastrointestinal mucosal integrity and kidney function.[1][2] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation.[1][2] The selective inhibition of COX-2 over COX-1 is a key therapeutic advantage of this compound, as it reduces the risk of gastrointestinal adverse effects associated with non-selective NSAIDs.[5]
These application notes provide a detailed protocol for an in vitro whole blood assay to determine the inhibitory activity of this compound on COX-1 and COX-2. This assay is a valuable tool for researchers in drug discovery and development to assess the potency and selectivity of this compound and other potential COX inhibitors.
Cyclooxygenase Signaling Pathway
The following diagram illustrates the role of COX-1 and COX-2 in the arachidonic acid cascade, leading to the production of prostaglandins and thromboxanes.
References
- 1. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gpnotebook.com [gpnotebook.com]
- 3. A human whole blood assay for clinical evaluation of biochemical efficacy of cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Robenacoxib Efficacy in Cell Culture
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to assess the in vitro efficacy of Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.
COX-2 Signaling Pathway and this compound's Mechanism of Action
Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS).[1][2] Upon induction, COX-2 catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), a precursor for various prostaglandins, including prostaglandin E2 (PGE2), which are key mediators of inflammation and pain.[1][2] this compound exerts its anti-inflammatory effects by selectively binding to and inhibiting the COX-2 enzyme, thereby blocking the production of these pro-inflammatory prostaglandins.[3]
Experimental Workflow Overview
The following diagram outlines the general workflow for assessing the efficacy of this compound in a cell culture model.
Application Note 1: Assessment of this compound's Effect on Cell Viability
This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound on cultured cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound solution. Include a vehicle control (medium with the same percentage of solvent, e.g., DMSO, as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[5] Incubate for 15 minutes at 37°C with shaking.[5]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated cells).
Data Presentation: Effect of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 10 | 97.1 ± 5.5 |
| 50 | 95.3 ± 6.1 |
| 100 | 92.8 ± 5.9 |
| 250 | 88.2 ± 6.7 |
| 500 | 80.5 ± 7.3 |
Application Note 2: Quantification of this compound's Inhibition of COX-2 Activity
This section details the methodology to quantify the inhibitory effect of this compound on COX-2 activity by measuring the production of Prostaglandin E2 (PGE2) in cell culture supernatants.
Experimental Protocol: Cell Culture and LPS-Induced COX-2 Expression
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Cell Seeding: Seed the cells in 24-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 1 hour.[2] The final DMSO concentration should not exceed 0.1%.[2]
-
COX-2 Induction: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce COX-2 expression.[2][6]
Experimental Protocol: Prostaglandin E2 (PGE2) Immunoassay (ELISA)
-
Sample Collection: After the 24-hour incubation with LPS and this compound, collect the cell culture supernatants.[2]
-
Sample Preparation: Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cellular debris.[2]
-
ELISA Procedure: Measure the concentration of PGE2 in the supernatants using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.[2] This typically involves the following steps:
-
Addition of standards and samples to a microplate pre-coated with a capture antibody.
-
Addition of a biotinylated detection antibody.
-
Incubation and washing steps.
-
Addition of a streptavidin-HRP conjugate.
-
Further incubation and washing.
-
Addition of a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of PGE2 in each sample based on the standard curve. Determine the IC50 value of this compound, which is the concentration that causes 50% inhibition of PGE2 production.
Data Presentation: Comparative COX-1 and COX-2 Inhibition by NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| This compound | >100 | 0.78 | >128 |
| Meloxicam | 2.5 | 0.34 | 7.3 |
| Carprofen | 5.0 | 0.28 | 17.9 |
| Ketoprofen | 0.44 | 0.50 | 0.88 |
| Diclofenac | 0.03 | 0.01 | 3.0 |
Note: IC50 values are compiled from various in vitro studies and may vary depending on the specific assay conditions and cell types used.
Application Note 3: Visualizing the Effect of this compound on COX-2 Protein Expression
Western blotting is a technique used to detect and quantify the expression of a specific protein, in this case, COX-2. This protocol allows for the visualization of changes in COX-2 protein levels in response to this compound treatment.
Experimental Protocol: Western Blotting for COX-2
-
Cell Lysis: Following treatment with LPS and this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.[7]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[7]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[7]
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[7]
-
Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[7]
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Data Presentation: Quantitative Analysis of COX-2 Expression
| Treatment | COX-2 Protein Expression (Relative to Loading Control) |
| Control (no LPS) | 0.05 ± 0.01 |
| LPS (1 µg/mL) | 1.00 ± 0.12 |
| LPS + this compound (1 µM) | 0.95 ± 0.10 |
| LPS + this compound (10 µM) | 0.92 ± 0.11 |
| LPS + this compound (50 µM) | 0.88 ± 0.09 |
Note: this compound primarily inhibits the enzymatic activity of COX-2, and may not significantly alter its protein expression levels.
Logical Relationship of Experimental Design
The following diagram illustrates the logical flow and relationship between the different experimental components designed to test this compound's efficacy.
References
Application Note: Quantification of Robenacoxib in Synovial Fluid Using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of robenacoxib, a non-steroidal anti-inflammatory drug (NSAID), in synovial fluid. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring high sensitivity and selectivity for pharmacokinetic and pharmacodynamic studies in preclinical and clinical research. This document is intended for researchers, scientists, and drug development professionals investigating the distribution and efficacy of this compound at its target site of action, the synovial joint.
Introduction
This compound is a highly selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine to manage pain and inflammation associated with osteoarthritis and surgery.[1][2] Due to its acidic nature and high plasma protein binding, this compound preferentially accumulates in inflamed tissues, including synovial fluid.[2][3] Accurate quantification of this compound concentrations in synovial fluid is crucial for understanding its pharmacokinetic profile at the site of inflammation, which is essential for optimizing dosing regimens and evaluating its therapeutic efficacy.[4][5] Studies have shown that this compound resides longer in the inflamed joint compared to the blood, highlighting the importance of site-specific concentration measurements.[4][5] This application note details a validated method for the determination of this compound in synovial fluid, adapted from established methods for biological matrices.[6][7]
Experimental Workflow
The overall experimental workflow for the quantification of this compound in synovial fluid is depicted below.
Caption: Experimental workflow for this compound quantification.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal standard (e.g., celecoxib (B62257) or other suitable analogue)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control synovial fluid (from untreated subjects)
Equipment
-
Liquid chromatograph (HPLC or UPLC system)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column, 4.6 x 150 mm)[8]
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
Autosampler vials
Detailed Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 acetonitrile:water.
-
Calibration Standards: Spike control synovial fluid with the working standard solutions to prepare calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Quality Control (QC) Samples: Prepare QC samples in control synovial fluid at low, medium, and high concentrations, independent of the calibration standards.
Synovial Fluid Sample Preparation
-
Thaw synovial fluid samples, calibration standards, and QC samples on ice.
-
To a 100 µL aliquot of each sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions and may require optimization for individual instruments.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size[9] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 1.1 mL/min[8][9] |
| Injection Volume | 5-20 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or gradient elution, to be optimized |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | To be optimized |
| Ion Spray Voltage | To be optimized |
| MRM Transitions | This compound: To be determined empirically (e.g., precursor ion > product ion) Internal Standard: To be determined empirically |
Data Analysis
-
Integrate the chromatographic peaks for this compound and the internal standard.
-
Calculate the peak area ratio (this compound/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the synovial fluid samples and QCs from the calibration curve.
Quantitative Data Summary
The following table summarizes representative pharmacokinetic parameters of this compound in blood and synovial fluid from studies in dogs. These values demonstrate the prolonged residence of this compound at the site of inflammation.
Table 3: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Blood | Synovial Fluid (Inflamed Joint) | Reference |
| Time to Maximum Concentration (Tmax) | < 1 hour | Slower to reach peak concentration | [7] |
| Terminal Half-life (t½) | ~0.63 hours | Significantly longer than in blood | [7] |
| Mean Residence Time (MRT) | Shorter | Longer in osteoarthritic dogs | [4][5] |
| Concentration relative to COX-2 IC50 | Declines relatively quickly | Remains above IC50 for ~16 hours (at 1.5 mg/kg) | [4][10] |
This compound's Proposed Mechanism of Action and Tissue Selectivity
This compound's efficacy is attributed to its selective inhibition of the COX-2 enzyme, which is upregulated during inflammation and is responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. Its acidic nature leads to accumulation in the inflamed synovial fluid, contributing to its "tissue selectivity".
Caption: this compound's mechanism of action.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in synovial fluid. This application note offers a comprehensive protocol that can be readily implemented in research laboratories to support pharmacokinetic and pharmacodynamic assessments of this compound in the context of joint inflammation and pain. The ability to accurately measure drug concentrations at the target site is fundamental to advancing the development of more effective anti-inflammatory therapies.
References
- 1. This compound in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound on the concentration of C-reactive protein in synovial fluid from dogs with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetic analysis of blood and joint synovial fluid concentrations of this compound from healthy dogs and dogs with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analytical determination and pharmacokinetics of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Population Pharmacokinetic Analysis of Blood and Joint Synovial Fluid Concentrations of this compound from Healthy Dogs and Dogs with Osteoarthritis - ProQuest [proquest.com]
Application Notes and Protocols: The Use of Robenacoxib in a Carrageenan-Induced Paw Edema Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] This selectivity for COX-2 over COX-1 is a key feature, as COX-1 is constitutively expressed and involved in protective functions for organs, while COX-2 is inducible and primarily associated with inflammation and pain.[3][4] The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for evaluating the anti-inflammatory activity of novel compounds.[5][6] Carrageenan, a sulfated polysaccharide, elicits a biphasic acute inflammatory response upon subcutaneous injection into a rodent's paw. The initial phase involves the release of histamine, serotonin, and bradykinin, while the later phase is predominantly mediated by the production of prostaglandins (B1171923) through the action of COX-2.[7] This makes the model particularly suitable for assessing the efficacy of COX-2 inhibitors like this compound.
These application notes provide a comprehensive overview, experimental protocols, and key data for utilizing this compound in the carrageenan-induced paw edema model.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively binding to and inhibiting the COX-2 enzyme.[8] This inhibition prevents the conversion of arachidonic acid into prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2), which are key mediators of inflammation, pain, and fever.[9] In the context of the carrageenan-induced paw edema model, the inflammatory cascade is initiated by the injection of carrageenan, leading to the upregulation of COX-2 expression and subsequent production of prostaglandins. These prostaglandins increase vascular permeability, leading to fluid accumulation and the characteristic paw swelling (edema).[10][11] By inhibiting COX-2, this compound effectively reduces the synthesis of these pro-inflammatory prostaglandins, thereby attenuating the inflammatory response and reducing paw edema.[12]
Data Presentation
Pharmacodynamics and Efficacy
The efficacy of this compound in the carrageenan-induced paw edema model has been well-documented. The following tables summarize key pharmacodynamic parameters.
| Parameter | Value | Species | Reference |
| ID₅₀ (Carrageenan Paw Edema) | 0.40 - 0.48 mg/kg | Rat | [8][13] |
| Maximum Inhibition (3 mg/kg) | 78% at 3 hours | Rat | [12] |
| Maximum Inhibition (3 mg/kg) | 77% at 5 hours | Rat | [12] |
| Anti-nociceptive Effect (Randall-Selitto) | Effective at 10 and 30 mg/kg | Rat | [12] |
Pharmacokinetics (Rat)
Understanding the pharmacokinetic profile of this compound is crucial for designing and interpreting in vivo studies.
| Parameter | Value | Route | Reference |
| Plasma Clearance | 2.4 mL/min/kg | IV | [8] |
| Volume of Distribution (steady-state) | 306 mL/kg | IV | [8] |
| Terminal Half-life (T₁/₂) | 1.9 hours | IV | [12] |
| Time to Maximum Concentration (Tₘₐₓ) | 1 hour | Oral | [12] |
| Oral Bioavailability | 80% | Oral | [12] |
| Plasma Protein Binding | >98% | In vitro | [12] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema Assay
This protocol outlines the steps to induce and measure paw edema in rodents to evaluate the anti-inflammatory effects of this compound.
Materials:
-
Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (appropriate for this compound formulation)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Syringes and needles for administration and induction
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week prior to the experiment in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Grouping: Randomly divide the animals into experimental groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Reference Drug).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This serves as the baseline reading (V₀).
-
Drug Administration: Administer this compound or the vehicle via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection (Vₜ).
-
Calculation of Edema and Inhibition:
-
Paw Edema (mL) = Vₜ - V₀
-
Percent Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Protocol 2: Measurement of Inflammatory Mediators
This protocol describes the collection and analysis of inflamed tissue to quantify key inflammatory mediators.
Materials:
-
Inflamed paw tissue from the paw edema experiment
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Homogenizer
-
Centrifuge
-
ELISA kits for Prostaglandin E₂ (PGE₂)
Procedure:
-
Sample Collection: At a predetermined endpoint (e.g., 3 or 5 hours post-carrageenan), euthanize the animals and dissect the inflamed paw tissue.
-
Tissue Homogenization: Homogenize the collected tissue in an appropriate buffer (e.g., PBS with protease inhibitors).
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Analysis:
-
Prostaglandin E₂ (PGE₂) Measurement: Utilize a commercially available ELISA kit to quantify the concentration of PGE₂ in the paw tissue supernatant, following the manufacturer's instructions.
-
Conclusion
This compound demonstrates significant anti-inflammatory efficacy in the carrageenan-induced paw edema model, a direct consequence of its selective COX-2 inhibition. The provided protocols and data serve as a valuable resource for researchers investigating the anti-inflammatory properties of this compound and other novel compounds. The high reproducibility of this model, coupled with the well-characterized pharmacology of this compound, makes it an excellent tool for preclinical drug development and mechanistic studies in the field of inflammation research.
References
- 1. This compound (Onsior) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 2. This compound in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sparing Effect of this compound on the Minimum Alveolar Concentration for Blunting Adrenergic Response (MAC-BAR) of Sevoflurane in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. criver.com [criver.com]
- 7. benchchem.com [benchchem.com]
- 8. Preclinical pharmacology of this compound: a novel selective inhibitor of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note and Protocol: Determination of Robenacoxib in Plasma Samples by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) and a selective cyclooxygenase-2 (COX-2) inhibitor, is widely used in veterinary medicine to manage pain and inflammation. Accurate quantification of this compound in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides a detailed protocol for the determination of this compound in plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The method is based on established and published procedures, ensuring reliability and reproducibility.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated HPLC methods for this compound detection in plasma, providing a comparative overview of their performance characteristics.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| HPLC Column | Sunfire C18 (4.6 x 150 mm, 3.5 µm)[1][2] | Sunfire C18 (4.6 x 150 mm)[3] | Luna C18 (150 x 4.6 mm, 3 µm)[4][5] |
| Mobile Phase | 0.025% Trifluoroacetic acid in water and Acetonitrile (B52724) (50:50, v/v)[1][2][3] | 0.025% Trifluoroacetic acid in water and Acetonitrile (50:50, v/v)[3] | 0.1% v/v Formic acid in water:ACN 95:5 (v/v) (A) and ACN (B) (38% A, 62% B)[4][5] |
| Flow Rate | 1.1 mL/min[1][2][3] | 1.1 mL/min[3] | 1.0 mL/min[4][5] |
| UV Wavelength | 275 nm[1][2][3] | 275 nm[3] | 275 nm[4][5] |
| Linearity Range | 0.1 - 100 µg/mL[1][2] | 0.1 - 50 µg/mL[3] | 0.05 - 50 µg/mL[4][5] |
| Correlation Coefficient (R²) | >0.99 | >0.99 | 0.999[4][5] |
Table 2: Sample Preparation and Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Extraction Method | Liquid-Liquid Extraction (LLE) with Methylene (B1212753) Chloride[1][2] | Liquid-Liquid Extraction (LLE) with Methylene Chloride[3] | Protein Precipitation with Acetonitrile (ACN)[4][5] |
| Plasma Volume | 100 µL[1][2] | 100 µL[3] | 200 µL[4][5] |
| Internal Standard (IS) | Deracoxib (1.0 µg/mL)[1][2] | Not specified | Not specified |
| Recovery | 95%[1][2] | 97%[3] | 95% ± 14%[4][5] |
| Limit of Quantification (LOQ) | 0.1 µg/mL[1][2][3] | 0.1 µg/mL[3] | 0.05 µg/mL[4][5] |
| Limit of Detection (LOD) | 0.05 µg/mL[1][2] | Not specified | 0.01 µg/mL[4][5] |
| Intra-assay Precision (%CV) | 4.9 - 9.2%[1][2] | 2.2% to 9.2%[3] | < 2.69%[5] |
| Inter-assay Precision (%CV) | 2.2 - 10.9%[1][2] | Not specified | < 14.3%[5] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the analysis of this compound in plasma samples. Two primary sample preparation techniques are described: Liquid-Liquid Extraction (LLE) and Protein Precipitation.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods utilizing methylene chloride for extraction.[1][2][3]
1. Materials and Reagents:
-
This compound analytical standard
-
Deracoxib (Internal Standard)
-
Methylene chloride (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Control plasma (drug-free)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
2. Standard and Internal Standard Preparation:
-
Primary Stock Solution (this compound): Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with mobile phase to prepare working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of Deracoxib in methanol.
-
IS Working Solution: Dilute the IS stock solution to 1.0 µg/mL in mobile phase.
3. Sample Preparation:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.[1][2]
-
Add 25 µL of the 1.0 µg/mL Deracoxib internal standard working solution to each tube (except for the blank).[1][2]
-
Carefully transfer the lower organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue with 200 µL of the mobile phase.[1][2]
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
4. HPLC-UV Analysis:
-
Mobile Phase: A 50:50 (v/v) mixture of 0.025% trifluoroacetic acid in water and acetonitrile.[1][2][3]
-
Injection Volume: 100 µL[2]
-
Column Temperature: Ambient
Protocol 2: Protein Precipitation
This protocol is based on methods utilizing acetonitrile for protein precipitation.[4][5]
1. Materials and Reagents:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (HPLC grade)
-
Sodium Chloride (NaCl)
-
Control plasma (drug-free)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
2. Standard Preparation:
-
Prepare stock and working standard solutions as described in Protocol 1.
3. Sample Preparation:
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.[4][5]
-
Shake the samples for 10 minutes at 60 oscillations/min.[4][5]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness at 45°C under a gentle stream of nitrogen.[4][5]
-
Reconstitute the residue in 120 µL of a 60:40 (v/v) mixture of acetonitrile and water.[4][5]
-
Vortex for 1 minute and sonicate for 10 minutes at 25°C.[4][5]
-
Transfer the supernatant to an HPLC vial for analysis.
4. HPLC-UV Analysis:
-
Mobile Phase: A mixture of 38% Mobile Phase A (0.1% v/v formic acid in water:acetonitrile 95:5 v/v) and 62% Mobile Phase B (acetonitrile).[4][5]
-
Injection Volume: 50 µL[4]
Method Validation
For regulatory compliance, the analytical method should be validated according to FDA or EMA guidelines.[3][5] Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a specified range.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in plasma under different storage and processing conditions.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC determination of this compound in plasma samples.
Caption: HPLC workflow for this compound analysis.
References
Application of Robenacoxib in Feline Injection-Site Sarcoma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Feline injection-site sarcomas (FISS) are aggressive, locally invasive tumors with a high rate of recurrence. The cyclooxygenase-2 (COX-2) enzyme is frequently overexpressed in various cancers and is associated with chronic inflammation, a known risk factor for FISS. Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) with high selectivity for the COX-2 enzyme, has emerged as a potential therapeutic agent for these challenging tumors.[1][2][3] This document provides detailed application notes and experimental protocols based on published research, summarizing the effects of this compound on FISS-derived primary cell lines. The findings indicate that this compound inhibits cell viability, migration, and colony formation while inducing apoptosis in a dose-dependent manner, suggesting its potential as an adjuvant therapy for FISS.[1][2][3]
Introduction
Feline injection-site sarcomas are malignant mesenchymal neoplasms that are thought to arise from chronic inflammation at injection sites.[1][2][3] The tumorigenesis is complex, but the link to inflammation has led to the investigation of anti-inflammatory drugs as potential treatments. Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated in inflammatory conditions and various cancers.[1][2] this compound is a highly selective COX-2 inhibitor, which makes it a promising candidate for targeted therapy against FISS.[2][3] In vitro studies using primary cell lines derived from FISS have demonstrated the anti-neoplastic effects of this compound. These studies show that this compound can inhibit the proliferation and survival of FISS cells.[1][2][3] Interestingly, the susceptibility of different FISS cell lines to this compound does not always correlate with the level of COX-2 expression, suggesting that other mechanisms of action may be involved.[1][2][3]
Data Presentation
The following tables summarize the quantitative data from studies on the effects of this compound on FISS cell lines.
Table 1: Effect of this compound on the Viability of FISS and Normal Feline Mesenchymal (FM) Primary Cell Lines
| Cell Line | This compound Concentration (µM) | Mean Survival Fraction (%) |
| FISS-7 | 125 | 85.3 |
| 250 | 75.1 | |
| 500 | 60.2 | |
| 1000 | 45.7 | |
| FISS-12 | 125 | 88.9 |
| 250 | 79.8 | |
| 500 | 65.4 | |
| 1000 | 50.1 | |
| FM | 125 | 95.2 |
| 250 | 90.7 | |
| 500 | 85.3 | |
| 1000 | 78.6 |
Data adapted from Lu et al., 2023. The survival fraction is expressed as a percentage relative to the control group.
Table 2: Effect of this compound on Apoptosis in FISS and Normal Feline Mesenchymal (FM) Primary Cell Lines
| Cell Line | This compound Concentration (µM) | Mean Apoptosis Rate (%) |
| FISS-7 | 0 | 2.1 |
| 500 | 15.8 | |
| 1000 | 25.4 | |
| FISS-12 | 0 | 1.8 |
| 500 | 12.3 | |
| 1000 | 20.7 | |
| FM | 0 | 1.5 |
| 500 | 5.6 | |
| 1000 | 10.2 |
Data adapted from Lu et al., 2023. Apoptosis was assessed using a TUNEL assay.
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols: Assessing Robenacoxib's Effect on Chondrocyte Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID), is a highly selective cyclooxygenase-2 (COX-2) inhibitor.[1][2][3] In the context of joint diseases such as osteoarthritis, inflammation plays a critical role in cartilage degradation. Pro-inflammatory cytokines stimulate chondrocytes to produce inflammatory mediators, including prostaglandins, through the upregulation of COX-2. This process can lead to a catabolic state within the cartilage matrix and contribute to chondrocyte apoptosis. Selective COX-2 inhibitors like this compound are designed to mitigate these inflammatory effects while sparing the protective functions of COX-1. These application notes provide detailed protocols to assess the in-vitro effects of this compound on chondrocyte viability, offering valuable insights for drug development and cartilage research.
Data Presentation
Table 1: Effect of this compound on Chondrocyte Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| Control (Untreated) | 0 | 24 | 1.25 ± 0.08 | 100 ± 6.4 |
| IL-1β (10 ng/mL) | 0 | 24 | 0.78 ± 0.06 | 62.4 ± 4.8 |
| This compound | 1 | 24 | 1.22 ± 0.07 | 97.6 ± 5.6 |
| This compound | 10 | 24 | 1.18 ± 0.09 | 94.4 ± 7.2 |
| IL-1β + this compound | 1 | 24 | 1.05 ± 0.07 | 84.0 ± 5.6 |
| IL-1β + this compound | 10 | 24 | 1.15 ± 0.08 | 92.0 ± 6.4 |
Table 2: Quantification of Live and Dead Chondrocytes (Calcein-AM/EthD-1 Staining)
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Live Cells (%) (Mean ± SD) | Dead Cells (%) (Mean ± SD) |
| Control (Untreated) | 0 | 24 | 98.2 ± 1.5 | 1.8 ± 0.5 |
| IL-1β (10 ng/mL) | 0 | 24 | 65.7 ± 4.2 | 34.3 ± 4.2 |
| This compound | 1 | 24 | 97.5 ± 2.1 | 2.5 ± 0.7 |
| This compound | 10 | 24 | 96.8 ± 2.5 | 3.2 ± 0.9 |
| IL-1β + this compound | 1 | 24 | 85.3 ± 3.8 | 14.7 ± 3.8 |
| IL-1β + this compound | 10 | 24 | 93.1 ± 3.1 | 6.9 ± 3.1 |
Signaling Pathways and Experimental Workflows
Caption: this compound's Mechanism of Action on Chondrocytes.
Caption: Experimental Workflow for Assessing Chondrocyte Viability.
Experimental Protocols
Chondrocyte Isolation and Culture
This protocol describes the isolation of primary chondrocytes from articular cartilage.
Materials:
-
Articular cartilage source (e.g., bovine, porcine, or human)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Sterile phosphate-buffered saline (PBS)
-
Sterile surgical instruments
-
Centrifuge
-
Cell culture flasks and plates
Protocol:
-
Aseptically dissect articular cartilage from the source tissue.
-
Mince the cartilage into small pieces (1-2 mm³).
-
Wash the minced cartilage three times with sterile PBS containing Penicillin-Streptomycin.
-
Digest the cartilage matrix by incubating with 0.2% Collagenase Type II in DMEM at 37°C overnight with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the chondrocytes in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage the cells upon reaching 80-90% confluency. Use chondrocytes at passage 1 or 2 for experiments to maintain their phenotype.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Primary chondrocytes
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Pro-inflammatory stimulus (e.g., Interleukin-1 beta, IL-1β)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed chondrocytes in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Treat the cells with different concentrations of this compound with or without a pro-inflammatory stimulus (e.g., 10 ng/mL IL-1β). Include untreated and vehicle controls.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Calcein-AM/Ethidium Homodimer-1 (EthD-1) Live/Dead Staining
This fluorescence-based assay differentiates live and dead cells. Calcein-AM is a cell-permeant dye that is converted by intracellular esterases in live cells to the intensely green fluorescent calcein. EthD-1 enters cells with damaged membranes and binds to nucleic acids, emitting red fluorescence in dead cells.[5][6]
Materials:
-
Primary chondrocytes cultured on glass-bottom dishes or chamber slides
-
This compound stock solution
-
Pro-inflammatory stimulus (e.g., IL-1β)
-
Calcein-AM stock solution (1 mM in DMSO)
-
Ethidium Homodimer-1 (EthD-1) stock solution (2 mM in DMSO/H₂O)
-
Sterile PBS
Protocol:
-
Seed chondrocytes and treat with this compound and/or a pro-inflammatory stimulus as described in the MTT assay protocol.
-
After the incubation period, wash the cells once with sterile PBS.
-
Prepare a working solution of Calcein-AM (2 µM) and EthD-1 (4 µM) in PBS.[5]
-
Add the working solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.[5][7]
-
Visualize the cells using a fluorescence microscope with appropriate filters (FITC for Calcein-AM and TRITC/Texas Red for EthD-1).
-
Capture images and quantify the number of live (green) and dead (red) cells using image analysis software.
-
Calculate the percentage of viable cells.
References
- 1. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound on the concentration of C-reactive protein in synovial fluid from dogs with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nonlabeling and quantitative assessment of chondrocyte viability in articular cartilage with intrinsic nonlinear optical signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptglab.com [ptglab.com]
- 7. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Establishing a Dose-Response Curve of Robenacoxib in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) that is highly selective for the cyclooxygenase-2 (COX-2) enzyme.[1][2] This selectivity is advantageous as it reduces the risk of gastrointestinal and renal side effects that are commonly associated with non-selective NSAIDs, which also inhibit the COX-1 isoform.[1][3] These application notes provide a detailed protocol for establishing a dose-response curve for this compound in mice, focusing on its analgesic and anti-inflammatory effects. The provided methodologies are based on established protocols and published research.[4][5]
Key Concepts and Signaling Pathways
This compound exerts its therapeutic effects by inhibiting COX-2, a key enzyme in the arachidonic acid cascade. During inflammation, phospholipase A2 releases arachidonic acid from the cell membrane. COX-2 then converts arachidonic acid into prostaglandin (B15479496) H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins (B1171923) (e.g., PGE2, PGI2) and thromboxanes. These prostaglandins are responsible for mediating pain, inflammation, and fever.[1][6] By selectively inhibiting COX-2, this compound reduces the production of these pro-inflammatory mediators.[7]
Experimental Protocols
Animals and Housing
-
Species: Male C57BL/6 mice are commonly used.[8]
-
Age/Weight: 8-12 weeks old.
-
Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle, and access to food and water ad libitum. Acclimatize animals for at least one week before starting experiments. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
Dose Preparation and Administration
-
Formulation: this compound can be dissolved in a suitable vehicle, such as saline.
-
Dose Range: Based on existing literature, a suggested dose range for subcutaneous (SC) administration is 3.2, 10, 32, and 100 mg/kg.[4][5] A vehicle control group (saline) should always be included.
-
Administration: Administer this compound or vehicle subcutaneously 60 minutes prior to the induction of inflammation or pain.[4]
Experimental Workflow
The following diagram outlines the general workflow for establishing the dose-response curve.
Assessment of Analgesic and Anti-inflammatory Effects
This model is used to assess the anti-inflammatory properties of this compound.[4]
-
Procedure:
-
Administer this compound or vehicle as described above.
-
60 minutes post-dosing, inject 20-50 µL of 1% carrageenan solution in saline into the plantar surface of the right hind paw.
-
Measure paw thickness or volume using a digital caliper or plethysmometer at baseline (before carrageenan injection) and at various time points post-carrageenan injection (e.g., 3, 6, 12, 24, and 48 hours).[4]
-
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each dose group compared to the vehicle control group.
This test measures the withdrawal threshold to a mechanical stimulus, indicating the analgesic effect of this compound.[4]
-
Procedure:
-
Place mice on an elevated mesh platform and allow them to acclimate.
-
Apply increasing pressure to the plantar surface of the paw using an electronic von Frey anesthesiometer.
-
Record the pressure at which the mouse withdraws its paw.
-
Take baseline measurements before drug administration and at various time points after the induction of pain (e.g., 3 and 6 hours post-carrageenan).[4]
-
-
Data Analysis: Compare the paw withdrawal thresholds between the different dose groups and the vehicle control.
This test can be used to assess any sedative or motor-impairing effects of the drug and to observe general animal well-being.[4][8]
-
Procedure:
-
Place the mouse in the center of an open-field arena.
-
Record the animal's activity for a set period (e.g., 5-10 minutes) using an automated tracking system.
-
Parameters to measure include distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Data Analysis: Compare the activity levels across the different dose groups. Significant decreases in activity may indicate sedation or adverse effects.
Monitoring for Adverse Effects
It is crucial to monitor for any potential adverse effects, especially at higher doses.[4][5]
-
Clinical Observations: Regularly observe the animals for any signs of distress, changes in posture, grooming behavior, or gastrointestinal issues (e.g., diarrhea, changes in fecal consistency).
-
Body Weight: Monitor body weight throughout the study.
-
Hematology: At the end of the study, blood samples can be collected for a complete blood count (CBC) to assess for any hematological abnormalities. Studies have shown that this compound does not typically inhibit clotting or affect hematology variables in mice at doses up to 100 mg/kg SC.[9][10]
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Dose (mg/kg, SC) | N | Paw Thickness (mm) at 3h (Mean ± SEM) | Paw Thickness (mm) at 6h (Mean ± SEM) | % Inhibition of Edema at 6h |
| Vehicle (Saline) | 10 | 4.5 ± 0.2 | 4.8 ± 0.3 | 0% |
| 3.2 | 10 | 4.3 ± 0.2 | 4.6 ± 0.2 | 4.2% |
| 10 | 10 | 3.8 ± 0.3 | 4.0 ± 0.3 | 16.7% |
| 32 | 10 | 3.2 ± 0.2 | 3.4 ± 0.2 | 29.2% |
| 100 | 10 | 2.8 ± 0.1 | 2.9 ± 0.1 | 39.6% |
| Note: Data are hypothetical and for illustrative purposes. Statistical significance is denoted by asterisks (p<0.05, **p<0.01, **p<0.001) compared to the vehicle group. |
Table 2: Analgesic Effect of this compound in the Electronic von Frey Test
| Dose (mg/kg, SC) | N | Paw Withdrawal Threshold (g) at 3h (Mean ± SEM) | Paw Withdrawal Threshold (g) at 6h (Mean ± SEM) |
| Vehicle (Saline) | 10 | 0.8 ± 0.1 | 0.7 ± 0.1 |
| 3.2 | 10 | 1.5 ± 0.2 | 1.3 ± 0.2 |
| 10 | 10 | 2.5 ± 0.3 | 2.2 ± 0.3 |
| 32 | 10 | 3.8 ± 0.4 | 3.5 ± 0.4 |
| 100 | 10 | 4.2 ± 0.5 | 3.9 ± 0.5 |
| Note: Data are hypothetical and for illustrative purposes. Statistical significance is denoted by asterisks (p<0.05, **p<0.01, **p<0.001) compared to the vehicle group. |
Table 3: Summary of Adverse Effects
| Dose (mg/kg, SC) | N | Observed Adverse Effects |
| Vehicle (Saline) | 10 | None observed |
| 3.2 | 10 | None observed |
| 10 | 10 | None observed |
| 32 | 10 | None observed |
| 100 | 10 | Potential for mild sedation, reduced activity in open-field test.[4] |
Conclusion
By following these protocols, researchers can effectively establish a dose-response curve for this compound in mice. This will allow for the determination of the optimal dose for achieving desired analgesic and anti-inflammatory effects while minimizing potential side effects. It is important to note that while a dose of 32 mg/kg has been identified as providing analgesia without significant anti-inflammatory effects in some models, the 100 mg/kg dose shows measurable anti-inflammatory properties but may be associated with adverse clinical signs.[4][5] Therefore, careful dose selection and monitoring are essential for any study utilizing this compound in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology, safety, efficacy and clinical uses of the COX-2 inhibitor this compound [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic Efficacy and Hematologic Effects of this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic Efficacy and Hematologic Effects of this compound in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacology of this compound: a novel selective inhibitor of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and ex vivo inhibition of COX isoforms by this compound in the cat: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Robenacoxib in Urate Crystal-Induced Synovitis Models in Dogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Robenacoxib in a well-established canine model of acute joint inflammation induced by sodium urate crystals. This model is highly relevant for studying the efficacy of nonsteroidal anti-inflammatory drugs (NSAIDs) in treating inflammatory joint diseases.
Introduction
This compound is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor, belonging to the coxib class of NSAIDs.[1][2][3][4] Its mechanism of action involves the targeted inhibition of the COX-2 enzyme, which is responsible for the production of inflammatory mediators like prostaglandins (B1171923) that cause pain and inflammation.[2] In contrast, the COX-1 isoform, which has protective functions in the gastrointestinal tract and kidneys, is largely spared at therapeutic doses.[2][3] The urate crystal-induced synovitis model in dogs is a reliable and reproducible method for evaluating the analgesic and anti-inflammatory properties of new therapeutic agents.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies utilizing this compound in the canine urate crystal-induced synovitis model.
Table 1: Dose-Response of this compound on Weight-Bearing (Force Plate Analysis)
| Administration Route | This compound Dose (mg/kg) | ED50 for z Peak Force (mg/kg) | Onset of Action | Time to Peak Effect |
| Subcutaneous (s.c.) | 0.25, 0.5, 1.0, 2.0, 4.0 | 1.23 | Faster than meloxicam (B1676189) at 4 mg/kg | Faster than meloxicam at 4 mg/kg |
| Oral (p.o.) | 0.5, 1, 2, 4, 8 | 0.6 - 0.8 | 2 - 2.5 hours | 3 - 5 hours |
Data compiled from multiple sources.[5][7][8][9]
Table 2: Efficacy of this compound Compared to Placebo and Meloxicam
| Treatment Group | Administration Route | Dose (mg/kg) | Outcome |
| This compound | s.c. | 0.25 - 4.0 | Significantly superior to placebo in improving weight-bearing, pain, and swelling.[5][6] |
| This compound | s.c. | 0.5 - 4.0 | Non-inferior to meloxicam.[5][6] |
| This compound | p.o. | 0.5 - 8.0 | Significant analgesic and anti-inflammatory efficacy.[8][9] |
| Meloxicam | s.c. | 0.2 | Positive control.[5][6] |
| Meloxicam | p.o. | 0.1 | Positive control.[8][9] |
| Placebo | s.c. / p.o. | - | Negative control.[5][6][8][9] |
Table 3: Cyclooxygenase (COX) Inhibition by this compound
| This compound Dose (mg/kg) | Administration Route | COX-2 Inhibition | COX-1 Inhibition | Estimated ED50 for COX-2 Inhibition (mg/kg) |
| 0.25 - 4.0 | s.c. | Significant, dose-related inhibition.[5] | No inhibition.[5] | 0.52 |
| 0.5 - 4.0 | p.o. | Significant, dose-related activity.[8][9] | No inhibition.[8][9] | Not specified |
| 8.0 | p.o. | Significant inhibition.[8][9] | Transient inhibition.[8][9] | Not specified |
Experimental Protocols
Urate Crystal-Induced Synovitis Model
This protocol describes the induction of acute synovitis in the stifle (knee) joint of dogs using sodium urate crystals.
Materials:
-
Beagle dogs (or other suitable breed)
-
Sodium urate crystals
-
Sterile saline for injection
-
Anesthetic agents (e.g., propofol, isoflurane)
-
Clippers and surgical preparation solutions
-
Sterile syringes and needles (22-gauge or similar)
Procedure:
-
Animal Preparation: Acclimatize healthy adult Beagle dogs to the laboratory environment. Ensure animals are fasted overnight before the procedure.
-
Anesthesia: Anesthetize the dogs using an appropriate anesthetic protocol.
-
Joint Preparation: Aseptically prepare the skin over one of the stifle joints.
-
Induction of Synovitis: Inject a suspension of sodium urate crystals in sterile saline directly into the articular space of the prepared stifle joint.[5][6] The contralateral joint can serve as a control.
-
Recovery: Allow the animals to recover from anesthesia under observation.
Drug Administration
Materials:
-
This compound (injectable or tablet formulation)
-
Meloxicam (positive control, injectable or oral)
-
Placebo (vehicle control)
-
Syringes and needles for injection
-
Pill gun or other oral dosing device
Procedure:
-
Timing: Administer the test articles (this compound, meloxicam, or placebo) typically 3 hours after the intra-articular injection of urate crystals.[5][6][8][9]
-
Routes of Administration:
-
Subcutaneous (s.c.): Administer the appropriate volume of the injectable formulation subcutaneously.
-
Oral (p.o.): Administer the tablet(s) orally.
-
-
Dosing: Use a range of doses to establish a dose-response relationship. Refer to Table 1 for suggested dose ranges.
Assessment of Efficacy
2.3.1. Force Plate Analysis (Objective Assessment of Lameness)
Equipment:
-
Force plate system
Procedure:
-
Acclimatization: Train the dogs to walk or trot at a consistent velocity across the force plate before the study begins.
-
Data Collection: Record ground reaction forces at baseline (before synovitis induction) and at multiple time points after treatment.
-
Parameters: The key parameter to measure is the peak vertical force (PVF) or 'z peak force', which indicates the amount of weight the dog is placing on the affected limb.[5]
2.3.2. Clinical Orthopedic Examination (Subjective Assessment)
Procedure:
-
Blinded Assessment: A veterinarian blinded to the treatment groups should perform the examinations.
-
Parameters: Assess and score the following at various time points:
2.3.3. Ex Vivo Whole Blood Assay for COX Inhibition
Procedure:
-
Blood Collection: Collect blood samples at predetermined time points after drug administration.
-
Assay: Perform ex vivo whole blood assays to measure the inhibition of COX-1 and COX-2 activity. This is typically done by measuring the production of thromboxane (B8750289) B2 (TXB2) as a marker for COX-1 activity and prostaglandin (B15479496) E2 (PGE2) for COX-2 activity after stimulation with lipopolysaccharide (LPS).
Visualizations
Caption: Signaling pathway in urate crystal-induced synovitis and the action of this compound.
Caption: Experimental workflow for the canine urate crystal-induced synovitis model.
Caption: Mechanism of action of this compound as a selective COX-2 inhibitor.
References
- 1. This compound in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological particulars - Onsior tablets for dogs [noahcompendium.co.uk]
- 3. Pharmacology, safety, efficacy and clinical uses of the COX-2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analgesic and anti-inflammatory actions of this compound in acute joint inflammation in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the dose-response relationship of oral this compound in urate crystal-induced acute stifle synovitis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Robenacoxib Solubility in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Robenacoxib in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
This compound has a reported solubility of 45 mg/mL in DMSO, which is equivalent to 137.5 mM.[1] It is recommended to use sonication to facilitate dissolution.[1]
Q2: My this compound is not fully dissolving in DMSO, even at concentrations below the reported solubility limit. What could be the issue?
Several factors can affect the dissolution of this compound in DMSO:
-
DMSO Quality: DMSO is highly hygroscopic and can absorb moisture from the air. The presence of water can significantly decrease the solubility of many organic compounds. Always use anhydrous, high-purity DMSO from a freshly opened bottle or a properly stored stock.
-
Compound Purity and Form: The purity and physical form (e.g., crystalline vs. amorphous) of the this compound powder can influence its solubility.
-
Temperature: Solubility can be temperature-dependent. Gentle warming may aid dissolution, but caution is advised as excessive heat can degrade the compound.
-
Dissolution Method: Inadequate mixing can lead to incomplete dissolution. Vortexing and sonication are recommended to ensure thorough mixing.
Q3: After dissolving this compound in DMSO, it precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
This is a common phenomenon known as "salting out" or precipitation. While this compound is soluble in the organic solvent DMSO, its solubility in aqueous solutions is much lower. When the DMSO stock is diluted into the aqueous medium, the solvent environment changes drastically, causing the compound to precipitate.
To prevent this, consider the following strategies:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of your aqueous medium, first, create an intermediate dilution in a smaller volume of the medium. Then, add this intermediate dilution to the final volume.
-
Lower the Final Concentration: If possible, work with a lower final concentration of this compound in your experiment.
-
Optimize Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, maintaining a minimal, non-toxic concentration of DMSO in the final culture medium can help keep the compound in solution. It is crucial to determine the maximum DMSO concentration tolerated by your specific cell line and to include a vehicle control with the same DMSO concentration in your experiments.
Q4: What is the stability of this compound in DMSO and under what conditions might it degrade?
This compound is known to be less stable in acidic conditions and can degrade.[2][3] When preparing solutions, it's important to be mindful of the pH. For long-term storage, it is recommended to store this compound powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[1] To minimize degradation, prepare fresh working solutions from a frozen stock for each experiment and avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot common issues encountered when preparing this compound solutions in DMSO.
| Issue | Possible Cause | Troubleshooting Steps |
| This compound powder does not dissolve in DMSO | 1. Poor quality or hydrated DMSO.2. Intended concentration exceeds solubility limit.3. Insufficient agitation. | 1. Use fresh, anhydrous, high-purity DMSO.2. Try preparing a more dilute stock solution.3. Vortex the solution vigorously and/or use a bath sonicator for 10-15 minutes. |
| Precipitation occurs upon addition to aqueous media | 1. Rapid change in solvent polarity.2. Low aqueous solubility of this compound. | 1. Perform a stepwise dilution.2. Add the DMSO stock dropwise to the aqueous medium while vortexing.3. Ensure the final DMSO concentration in the medium is sufficient to maintain solubility but remains non-toxic to cells. |
| Inconsistent experimental results | 1. Incomplete dissolution of this compound.2. Degradation of this compound in solution.3. Precipitation of this compound in the assay. | 1. Visually confirm complete dissolution of the stock solution before use.2. Prepare fresh working solutions for each experiment and store stock solutions properly.3. After preparing the final working solution in your aqueous medium, visually inspect for any signs of precipitation before adding to your experiment. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 327.27 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, conical microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weighing: Accurately weigh out 3.27 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, high-purity DMSO to the tube containing the this compound powder.
-
Initial Mixing: Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Sonication: Place the tube in a bath sonicator and sonicate for 10-15 minutes to ensure complete dissolution.
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol for Preparing a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound in DMSO stock solution
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Determine Final Concentrations: Decide on the final concentration of this compound and the final percentage of DMSO for your experiment (typically ≤ 0.5% DMSO for cell-based assays).
-
Intermediate Dilution (Example for a final concentration of 10 µM this compound with 0.1% DMSO):
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed cell culture medium in a sterile tube. This results in a 100 µM this compound solution in 1% DMSO.
-
-
Final Dilution:
-
Add 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed cell culture medium in the final culture vessel. This will give you a final concentration of 10 µM this compound in 0.1% DMSO.
-
-
Mixing: Mix gently by swirling or pipetting up and down.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP4281183A1 - An improved process for purification of this compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Robenacoxib Dosage for Long-Term Studies in Cats with Chronic Kidney Disease (CKD)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term use of robenacoxib in feline subjects with chronic kidney disease.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is it being considered for long-term use in cats with CKD?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] The COX-2 enzyme is primarily responsible for mediating inflammation and pain.[1] In contrast, the COX-1 enzyme is involved in "housekeeping" functions, including the protection of the gastrointestinal tract and maintenance of renal blood flow.[2] By selectively targeting COX-2, this compound aims to provide anti-inflammatory and analgesic effects with a reduced risk of the adverse effects associated with non-selective NSAIDs that also inhibit COX-1.[3] This COX-2 selectivity makes it a candidate for long-term pain management in cats with stable CKD, a population where traditional NSAIDs are often contraindicated due to concerns about nephrotoxicity.[4][5]
Q2: Is there evidence to support the long-term and safe use of this compound in cats with pre-existing CKD?
Yes, several studies have investigated the long-term use of this compound in cats with stable CKD. A key prospective, randomized, blinded, placebo-controlled clinical trial administered this compound orally at a dose of 1.0-2.4 mg/kg once daily for 28 days to cats with osteoarthritis, including a subgroup with concurrent CKD. The study concluded that this compound was well-tolerated and did not cause clinically significant damage to the gastrointestinal tract, kidneys, or liver in this population.[6] Another pooled analysis of four clinical trials found no increased risk of adverse events with this compound compared to placebo when administered for 4 to 12 weeks in cats with chronic musculoskeletal disease, including a subgroup with CKD.[7] These studies suggest that this compound can be used with appropriate monitoring in cats with stable, primarily IRIS stage 1 and 2 CKD.[4]
Q3: What is the recommended starting dosage of this compound for long-term studies in cats with CKD?
Based on clinical trial data, a starting dosage of 1.0 mg/kg, with a range of 1.0-2.4 mg/kg, administered orally once daily, has been used in long-term safety and efficacy studies in cats with CKD.[6] The principle of using the lowest effective dose for the shortest necessary duration is strongly recommended.[4] Dose titration to the individual's response is a key component of the treatment strategy.
Q4: What are the essential monitoring parameters for a cat with CKD receiving long-term this compound?
Comprehensive and regular monitoring is crucial. Key parameters include:
-
Clinical Signs: Daily monitoring by trained personnel or owners for any changes in appetite, water intake, urination, fecal consistency, activity level, and overall demeanor.[8]
-
Body Weight: At least weekly measurements to detect subtle changes.
-
Blood Pressure: Regular monitoring is important as hypertension can be a comorbidity with CKD.
-
Renal Parameters: Serum creatinine (B1669602), blood urea (B33335) nitrogen (BUN), and symmetric dimethylarginine (SDMA) should be monitored at baseline and then periodically throughout the study.[9]
-
Urinalysis: Including urine specific gravity and urine protein:creatinine (UPC) ratio to assess for changes in renal function and proteinuria.[9]
-
Complete Blood Count (CBC) and Serum Chemistry Panel: To monitor for any hematological or other biochemical abnormalities.
A recommended monitoring schedule is detailed in the Experimental Protocols section.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Increase in serum creatinine or BUN by >20% from baseline | Worsening of CKD, potential drug-induced nephrotoxicity, dehydration. | 1. Temporarily discontinue this compound administration. 2. Assess the cat's hydration status and provide fluid support if necessary. 3. Re-evaluate renal parameters within 24-48 hours. 4. If parameters return to baseline, consider re-initiating this compound at a lower dose or frequency with more intensive monitoring. 5. If parameters remain elevated, this compound should be permanently discontinued (B1498344) for that subject. |
| Development of vomiting, diarrhea, or anorexia | Gastrointestinal side effects of this compound, progression of CKD-related uremic gastritis. | 1. Discontinue this compound. 2. Provide supportive care (e.g., anti-emetics, appetite stimulants) as clinically indicated. 3. Investigate for other causes of gastrointestinal upset. 4. Once clinical signs resolve, a cautious re-challenge with this compound at a lower dose may be considered, with close observation for recurrence of signs. |
| Decrease in appetite or water intake | Early sign of adverse drug reaction or worsening of CKD. | 1. Carefully quantify food and water consumption. 2. If a consistent decrease is noted, perform a clinical examination and measure serum renal parameters. 3. Consider a temporary discontinuation of this compound to assess if appetite and thirst return to normal. |
| Lethargy or depression | Non-specific sign of adverse drug event or worsening of underlying disease. | 1. Perform a thorough clinical examination. 2. Evaluate recent monitoring data (renal parameters, CBC, etc.). 3. If no other cause is identified, consider a trial discontinuation of this compound. |
Data Presentation
Table 1: Recommended this compound Dosage and Monitoring Frequency in Long-Term Feline CKD Studies
| Parameter | Recommendation | Source(s) |
| Dosage | 1.0-2.4 mg/kg orally once daily | [6] |
| Titration | Use lowest effective dose | [4] |
| Initial Monitoring (First 4 weeks) | Weekly clinical examination, body weight, and serum renal panel (creatinine, BUN, SDMA). | Expert interpretation based on[9] |
| Chronic Monitoring (After 4 weeks) | Monthly clinical examination, body weight, and serum renal panel. Quarterly complete blood count, full serum chemistry panel, and urinalysis (including UPC). | Expert interpretation based on[9] |
Table 2: Summary of Adverse Events in a 28-Day this compound Study in Cats with Osteoarthritis (including a CKD subgroup)
| Adverse Event | This compound Group (n=95) | Placebo Group (n=99) | Statistical Significance |
| Any Adverse Event | Not specified | Not specified | No significant difference between groups |
| Vomiting | Not specified | Not specified | Not specified |
| Diarrhea | Not specified | Not specified | Not specified |
| Anorexia | Not specified | Not specified | Not specified |
| Lethargy | Not specified | Not specified | Not specified |
| Data synthesized from the conclusions of King et al., 2016 which stated no significant difference in the frequency of adverse events between the this compound and placebo groups.[6] |
Experimental Protocols
Protocol 1: Subject Selection and Baseline Assessment for a Long-Term this compound Study in Cats with CKD
-
Inclusion Criteria:
-
Adult cats (>1 year of age).
-
Confirmed diagnosis of stable CKD (IRIS Stage 1 or 2). Stability is defined as less than a 15-20% change in serum creatinine over the preceding 2-3 months.[10]
-
Presence of a painful condition requiring long-term analgesic management (e.g., osteoarthritis diagnosed via orthopedic examination and radiography).
-
Normal hydration status.
-
Informed owner consent.
-
-
Exclusion Criteria:
-
Unstable CKD or IRIS Stage 3 or 4 CKD.[8]
-
Concurrent use of other NSAIDs or corticosteroids.
-
History of gastrointestinal ulceration.
-
Dehydration or hypovolemia.
-
Severe, uncontrolled comorbidities (e.g., congestive heart failure, severe liver disease).
-
-
Baseline Data Collection (Day -7 to 0):
-
Complete physical examination.
-
Indirect blood pressure measurement.
-
Collection of blood for complete blood count (CBC), serum chemistry panel (including creatinine, BUN, SDMA, electrolytes), and feline-specific pancreatic lipase.
-
Collection of urine via cystocentesis for complete urinalysis and urine protein:creatinine (UPC) ratio.
-
Body weight measurement.
-
Owner assessment of the cat's activity and quality of life using a validated questionnaire.
-
Protocol 2: Dosing and Monitoring During a Long-Term this compound Study
-
Dosing:
-
Initiate this compound at a dose of 1.0 mg/kg orally once daily.
-
Administer with a small amount of food to minimize potential gastrointestinal upset.
-
-
Monitoring Schedule:
-
Daily (Owner/Technician Observation): Monitor for changes in appetite, water intake, urination, defecation, and overall demeanor.
-
Weekly (for the first month):
-
Physical examination.
-
Body weight.
-
Serum renal panel (creatinine, BUN, SDMA).
-
-
Monthly (after the first month):
-
Physical examination.
-
Body weight.
-
Serum renal panel.
-
-
Every 3 months:
-
Complete blood count.
-
Full serum chemistry panel.
-
Complete urinalysis with UPC ratio.
-
Blood pressure measurement.
-
Owner questionnaire on activity and quality of life.
-
-
Mandatory Visualizations
Caption: this compound selectively inhibits the COX-2 pathway.
Caption: Experimental workflow for long-term this compound studies.
References
- 1. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. journalarrb.com [journalarrb.com]
- 4. everycat.org [everycat.org]
- 5. kcvma.com [kcvma.com]
- 6. Clinical safety of this compound in feline osteoarthritis: results of a randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical safety of this compound in cats with chronic musculoskeletal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.ctfassets.net [assets.ctfassets.net]
- 9. mynavas.org [mynavas.org]
- 10. abvp.com [abvp.com]
Technical Support Center: Robenacoxib Pharmacokinetic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in robenacoxib pharmacokinetic data.
Troubleshooting Guides
This section provides practical guidance for common issues encountered during the experimental process.
High Variability in Oral Bioavailability Data
Q1: We are observing significant inter-animal variability in the oral bioavailability of this compound in our dog/cat studies. What are the potential causes and how can we mitigate this?
Possible Causes:
-
Fed vs. Fasted State: The presence of food can significantly impact the absorption of this compound. In dogs, oral administration with food has been shown to reduce bioavailability.[1][2][3] Similarly, in cats, administering this compound with a full daily ration can lead to marked inter-animal variation in absorption patterns.[2]
-
Formulation: While both tablet and injectable formulations are available, differences in dissolution and absorption characteristics may contribute to variability.[2][4][5]
-
Gastrointestinal Health: Underlying subclinical gastrointestinal issues in study animals can affect drug absorption.
Troubleshooting Steps:
-
Standardize Feeding Protocols: For oral dosing studies, it is critical to either consistently fast the animals overnight or provide a standardized small meal at a fixed time before dosing. For cats, administering this compound with only a small portion of their daily ration is recommended to optimize bioavailability.[6]
-
Verify Formulation Integrity: Ensure that the tablets are administered whole as they are not designed to be broken.[4]
-
Health Screening: Conduct thorough health screens of study animals to rule out any underlying conditions that may affect gastrointestinal function.
-
Consider Alternative Dosing Routes: For studies where consistent exposure is critical, subcutaneous or intravenous administration can be considered to bypass absorption variability.[1][2][5][6][7][8]
Analytical Method Issues: HPLC/LC-MS/MS
Q2: We are experiencing issues with our HPLC/LC-MS/MS assay for this compound, such as poor peak shape, shifting retention times, and inconsistent results. What are some common troubleshooting steps?
Possible Causes:
-
Sample Preparation: Inadequate protein precipitation or extraction can lead to matrix effects and ion suppression in LC-MS/MS.
-
Chromatographic Conditions: Suboptimal mobile phase composition, pH, or column temperature can affect peak shape and retention time.
-
System Contamination: Buildup of endogenous matrix components on the column or in the mass spectrometer source can lead to signal suppression and baseline noise.
Troubleshooting Workflow:
Detailed Methodological Considerations:
-
Sample Preparation: A common method involves protein precipitation with acetonitrile (B52724) followed by liquid-liquid extraction. Ensure complete protein removal to minimize matrix effects.
-
Chromatography:
-
Column: A C18 column is frequently used for this compound analysis.
-
Mobile Phase: A typical mobile phase consists of an acidified aqueous solution (e.g., with formic or trifluoroacetic acid) and an organic solvent like acetonitrile. The pH of the mobile phase is critical for consistent ionization and retention.
-
Flow Rate: Maintain a consistent flow rate as fluctuations can lead to retention time shifts.
-
-
Mass Spectrometry: Regularly clean the ion source to prevent the buildup of non-volatile matrix components that can cause ion suppression.
Frequently Asked Questions (FAQs)
Pharmacokinetic Variability
Q3: What are the main sources of variability in this compound pharmacokinetics?
Variability in this compound pharmacokinetics can arise from several factors:
-
Species: There are notable differences in pharmacokinetic parameters such as clearance, volume of distribution, and half-life between species like dogs, cats, and sheep.
-
Route of Administration: The bioavailability and rate of absorption are dependent on whether the drug is administered orally, subcutaneously, or intravenously.[1][2][5][6][7][8]
-
Presence of Food: Co-administration of oral this compound with food can decrease its bioavailability, particularly in dogs.[1][2][3]
-
Drug Interactions: Concomitant use of other drugs, especially those that are highly protein-bound or affect renal function (e.g., other NSAIDs, corticosteroids, diuretics, ACE inhibitors), can alter the pharmacokinetics and pharmacodynamics of this compound.
-
Health Status: While a study in dogs with osteoarthritis did not find a significant impact of liver or kidney variables, it is generally advised to use this compound with caution in animals with pre-existing hepatic, renal, or cardiac disease.
Drug Metabolism
Q4: What is the metabolic pathway of this compound?
The specific metabolic pathways of this compound have not been fully elucidated in dogs and cats. However, it is known to be extensively metabolized by the liver.[9] It is speculated that its metabolism is similar to other coxibs, likely involving oxidation and hydroxylation (Phase I reactions) followed by glucuronidation (Phase II reaction). In cats, a lactam metabolite has been identified. The primary route of excretion for this compound and its metabolites is through the bile into the feces.[8][10]
Formulation and Administration
Q5: Are there significant pharmacokinetic differences between the injectable and tablet formulations of this compound?
Yes, the route of administration (subcutaneous injection vs. oral tablet) affects the pharmacokinetic profile of this compound. The subcutaneous injection generally results in higher bioavailability compared to oral administration, especially in the fed state.[1][3][7]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Dogs (Mean Values)
| Parameter | IV | SC | Oral (fasted) | Oral (fed) |
| Bioavailability (%) | 100 | 88 | 84 | 62 |
| Tmax (h) | - | < 1 | < 1 | < 1 |
| Cmax (ng/mL) | - | - | - | - |
| t½ (h) | 0.63 | - | - | - |
| Clearance (L/kg/h) | 0.81 | - | - | - |
| Vd (L/kg) | 0.24 | - | - | - |
| Data compiled from Jung et al. (2009).[1][7][11][12] |
Table 2: Pharmacokinetic Parameters of this compound in Cats (Mean Values)
| Parameter | IV | SC | Oral (fasted) | Oral (with small meal) | Oral (with full meal) |
| Bioavailability (%) | 100 | 69 | 49 | - | 10 |
| Tmax (h) | - | 1 | 1 | - | 0.5 |
| Cmax (ng/mL) | - | - | 1159 | 1201 | 692 |
| t½ (h) | 1.49 | - | - | - | - |
| Clearance (L/kg/h) | 0.44 | - | - | - | - |
| Vd (L/kg) | 0.13 | - | - | - | - |
| Data compiled from King et al. (2013).[6] |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC/LC-MS/MS Analysis of this compound in Plasma
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add an internal standard.
-
Add 800 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
Protocol 2: HPLC Method for Quantification of this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to achieve separation from endogenous plasma components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: UV at 275 nm or mass spectrometry.
-
Injection Volume: 10-20 µL.
Note on Method Validation: Any analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.
References
- 1. Analytical determination and pharmacokinetics of this compound in the dog. | Semantic Scholar [semanticscholar.org]
- 2. This compound in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | VCA Animal Hospitals [vcahospitals.com]
- 5. This compound pharmacokinetics in sheep following oral, subcutaneous, and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Analytical determination and pharmacokinetics of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the route of excretion of this compound (Onsior™) in cats and dogs: A pilot study [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Improving the stability of Robenacoxib in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for using Robenacoxib in cell culture experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help ensure the stability and effectiveness of this compound in your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound for cell culture experiments?
A1: this compound is poorly soluble in water and acidic solutions. Therefore, it is recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.
-
Procedure for a 10 mM Stock Solution in DMSO:
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing. Gentle warming to 37°C can aid this process.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Q2: What is the recommended final concentration of DMSO in the cell culture medium?
A2: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced cellular stress or toxicity. A final DMSO concentration of less than 0.5%, and ideally at or below 0.1%, is recommended for most cell lines. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Q3: How stable is this compound in cell culture media?
A3: Specific stability data for this compound in various cell culture media is limited. However, based on its chemical properties, its stability is influenced by pH. This compound is known to be less stable in acidic environments, where it can degrade into a lactam impurity.[1] Most standard cell culture media, such as DMEM, are buffered to a physiological pH of around 7.2-7.4, which is expected to be more favorable for this compound's stability compared to acidic conditions. The presence of serum proteins may also play a role, as this compound is highly protein-bound, which could potentially increase its stability in solution.
Q4: How should I store this compound-containing cell culture media?
A4: It is best practice to prepare fresh this compound-containing media for each experiment. If temporary storage is necessary, it should be kept at 2-8°C for a short period. Avoid prolonged storage of this compound in culture media, as its stability over time in these complex solutions has not been fully characterized.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition to media | The final concentration of this compound exceeds its solubility in the aqueous media. The final concentration of the organic solvent (e.g., DMSO) is too high. | Prepare a more concentrated stock solution in DMSO to reduce the volume added to the media. Perform serial dilutions in pre-warmed (37°C) media. Ensure the final DMSO concentration is below 0.5%. |
| Loss of drug activity over time | This compound may be degrading in the cell culture media during incubation. | Reduce the incubation time if experimentally feasible. Replenish the media with freshly prepared this compound at regular intervals for long-term experiments. |
| Inconsistent experimental results | Inconsistent preparation of stock or working solutions. Degradation of this compound due to improper storage or handling. | Strictly follow a standardized protocol for solution preparation. Use single-use aliquots of the stock solution to avoid freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
Quantitative Data Summary
| Condition | pH Range | Stability | Primary Degradation Product |
| Acidic | 2.5 - 3.5 | Prone to degradation | Lactam impurity[1] |
| Near-Neutral | 4.0 - 5.0 | More stable | - |
| Alkaline | > 8.0 | Freely soluble | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Accurately weigh this compound powder.
-
Dissolve in the required volume of anhydrous DMSO.
-
Vortex until fully dissolved.
-
Aliquot into sterile, single-use tubes and store at -20°C or -80°C.
-
-
Working Solution (e.g., 10 µM in Cell Culture Media):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm the desired volume of cell culture medium to 37°C.
-
Perform a serial dilution. For a 10 µM solution, you can add 1 µL of the 10 mM stock to 999 µL of media (1:1000 dilution).
-
Mix gently by pipetting. Do not vortex, as this can cause frothing of the media.
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Assessing this compound Stability in Cell Culture Media
This protocol provides a framework for researchers to determine the stability of this compound in their specific cell culture system.
-
Prepare a working solution of this compound in your cell culture medium of choice (with and without serum).
-
Incubate the solution under standard cell culture conditions (37°C, 5% CO2).
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Immediately store the collected aliquots at -80°C until analysis.
-
Quantify the concentration of this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][3][4]
-
Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in the media.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: this compound degradation to a lactam impurity under acidic conditions.
References
- 1. EP4281183A1 - An improved process for purification of this compound - Google Patents [patents.google.com]
- 2. This compound pharmacokinetics in sheep following oral, subcutaneous, and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical determination and pharmacokinetics of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Robenacoxib Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the COX-2 inhibitor Robenacoxib in cancer cell lines. The information is designed to offer practical guidance for experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action in cancer?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] In the context of cancer, COX-2 is often overexpressed and catalyzes the production of prostaglandins, such as Prostaglandin (B15479496) E2 (PGE2). PGE2 can promote tumor progression by stimulating cell proliferation, angiogenesis (the formation of new blood vessels), invasion, and suppressing the immune system.[2][3] By inhibiting COX-2, this compound aims to reduce PGE2 levels, thereby exerting anti-tumor effects.
Q2: My cancer cells express COX-2, but are not sensitive to this compound. Why?
A2: This is a common observation and points towards COX-independent mechanisms of resistance. Studies involving this compound and other NSAIDs have shown that there is often no strong correlation between the cellular expression of COX-2 and sensitivity to the drug.[4][5] Cancer cells can inhibit proliferation through pathways that are completely independent of COX-2, meaning that even effective inhibition of the enzyme will not halt their growth.[6][7] The anti-tumor effects of NSAIDs often occur at concentrations much higher than those needed for COX-2 inhibition, further suggesting the involvement of other targets.[4]
Q3: What are the primary COX-independent mechanisms of resistance?
A3: Cancer cells can evade the effects of this compound through several COX-independent mechanisms:
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can rely on alternative signaling pathways to promote growth and survival. The most common "bypass" pathways include the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK cascades.[8] Activation of these pathways can override the growth-inhibitory signals resulting from COX-2 blockade.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell.[9] This reduces the intracellular drug concentration to sub-therapeutic levels, rendering the drug ineffective.
-
Alterations in Apoptotic Pathways: Resistance can arise from changes in the machinery that controls programmed cell death (apoptosis). For example, the overexpression of anti-apoptotic proteins (like Bcl-2) can make cells resistant to the death-inducing signals initiated by this compound.
Q4: What strategies can be used to overcome this compound resistance?
A4: Combination therapy is the most promising strategy to overcome resistance.[10] By targeting multiple pathways simultaneously, you can reduce the chances of the cancer cell finding an escape route.
-
Inhibitors of Pro-Survival Pathways: Combine this compound with specific inhibitors of the PI3K/Akt or MEK/ERK pathways to block these escape routes.
-
Chemotherapeutic Agents: Conventional chemotherapy drugs can be used in combination. Some chemotherapies can even increase the expression of COX-2, potentially sensitizing the cells to this compound.
-
Efflux Pump Inhibitors: If resistance is mediated by P-gp, co-administration with a P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) can restore intracellular drug concentrations.[9]
-
Immunotherapy: Since the COX-2/PGE2 axis is involved in immune suppression, combining this compound with immune checkpoint inhibitors could enhance the anti-tumor immune response.[11] A study is underway to evaluate the combination of this compound and propranolol (B1214883) in osteosarcoma.[12]
Troubleshooting Guide
Problem 1: High or inconsistent IC50 values for this compound.
| Potential Cause | Recommended Solution |
| Drug Preparation/Stability | Prepare fresh dilutions of this compound for each experiment from a stock solution stored at -20°C. Ensure the drug is fully dissolved in the vehicle (e.g., DMSO). |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the assay. Perform a cell titration experiment to find the optimal density for your specific cell line. |
| Incubation Time | Standardize the incubation time. A 48- or 72-hour incubation is common, but this may need to be optimized. |
| Assay Variability | Ensure uniform cell distribution and proper mixing of reagents in multi-well plates. Include appropriate controls: vehicle-only (e.g., DMSO) and untreated cells. |
Problem 2: No correlation between COX-2 expression and this compound sensitivity.
| Potential Cause | Recommended Solution |
| COX-2 Independent Resistance | This is the most likely reason. The resistance mechanism is likely independent of the COX-2 protein level.[4][5] |
| Antibody/Detection Issues | If you are measuring COX-2 protein, verify the specificity and optimal dilution of your antibody. Include a known positive and negative cell line control in your Western blot. |
| Next Steps | Shift focus from COX-2 expression to investigating downstream or parallel signaling pathways (e.g., phosphorylation status of Akt and ERK) or drug efflux pump activity (see Experimental Protocols). |
Problem 3: Cells develop acquired resistance to this compound over time.
| Potential Cause | Recommended Solution |
| Upregulation of Survival Pathways | Prolonged exposure to a single agent can cause cancer cells to adapt by upregulating pro-survival signaling. |
| Increased Drug Efflux | Cells may increase the expression of efflux pumps like P-gp as a resistance mechanism. |
| Next Steps | Analyze lysates from sensitive (parental) and resistant cells via Western blot to compare the activation (phosphorylation) of proteins in the PI3K/Akt and MAPK/ERK pathways. Perform a functional drug efflux assay (e.g., Rhodamine 123 assay) to compare pump activity between sensitive and resistant cells. |
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for COX-2 inhibitors can vary significantly between different cancer cell lines.
Table 1: IC50 Values of the COX-2 Inhibitor Celecoxib in Various Human Cancer Cell Lines Note: Data for the closely related and well-studied COX-2 inhibitor Celecoxib is provided as a reference due to limited published IC50 data specifically for this compound in a wide range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U251 | Glioblastoma | 11.7 | [13] |
| MCF-7 | Breast Cancer | Lower than MDA-MB-231 | [14] |
| MDA-MB-231 | Breast Cancer | Higher than MCF-7 | [14] |
| HCT116 | Colorectal Cancer | N/A | [13] |
| HepG2 | Liver Cancer | N/A | [13] |
| HeLa | Cervical Cancer | 37.2 | [13] |
| CNE-2 | Nasopharyngeal Carcinoma | 41.04 ± 1.22 | [15] |
| Hone-1 | Nasopharyngeal Carcinoma | 49.68 ± 1.12 | [15] |
| HK-1 | Nasopharyngeal Carcinoma | 51.74 ± 3.89 | [15] |
| HNE1 | Nasopharyngeal Carcinoma | 32.86 | [16] |
| CNE1-LMP1 | Nasopharyngeal Carcinoma | 61.31 | [16] |
Visualizations and Workflows
References
- 1. Efficacy and safety of oral this compound (tablet) for the treatment of pain associated with soft tissue surgery in client-owned dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular investigation of the direct anti-tumour effects of nonsteroidal anti-inflammatory drugs in a panel of canine cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. oncotarget.com [oncotarget.com]
- 11. New drug combination could support better cancer treatments - ecancer [ecancer.org]
- 12. cureswithinreach.org [cureswithinreach.org]
- 13. researchgate.net [researchgate.net]
- 14. Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E2 and down-regulating the Wnt pathway activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Celecoxib induces dose dependent growth inhibition in nasopharyngeal carcinoma cell lines independent of cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
Technical Support Center: Robenacoxib Use in Aged Animal Models
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for the use of Robenacoxib, a COX-2 selective non-steroidal anti-inflammatory drug (NSAID), in aged animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class.[1][2] Its primary mechanism of action is the highly selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2][3][4]
-
COX-1 Enzyme: This enzyme is involved in producing prostaglandins (B1171923) that have protective functions, such as maintaining the stomach lining and regulating blood flow to the kidneys.[1][2]
-
COX-2 Enzyme: This enzyme is primarily induced during inflammation and produces prostaglandins responsible for pain and swelling.[1][2]
By selectively inhibiting COX-2, this compound reduces pain and inflammation with a lower risk of the gastrointestinal and kidney-related side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][4] this compound has been shown to concentrate at the site of inflammation, which provides an additional layer of safety by keeping the drug away from healthy organs.[1]
Caption: Mechanism of this compound's selective COX-2 inhibition.
Q2: Why are specific adjustments required when using this compound in aged animal models?
Aged animals often exhibit physiological changes that can alter drug metabolism and increase susceptibility to adverse effects. Caution is advised when administering this compound to geriatric animals.[5][6][7] Key considerations include:
-
Renal Function: Age-related declines in kidney function are common. Since NSAIDs can reduce renal blood flow, their use in animals with borderline kidney function requires caution, potentially involving dose modification and careful monitoring.[1]
-
Hepatic Metabolism: The liver is responsible for breaking down NSAIDs.[1] Pre-existing liver disease or reduced metabolic capacity in older animals can lead to drug accumulation and increased risk of toxicity.
-
Comorbidities: Aged animals are more likely to have other chronic conditions (e.g., osteoarthritis, cardiovascular disease) that may require concurrent medications, increasing the risk of drug interactions.[7]
-
Pharmacokinetics: Studies in dogs with osteoarthritis (a condition common in older animals) showed that blood clearance of this compound was 75% higher in healthy (younger) dogs than in those with OA, suggesting that clearance can be lower in aged or diseased populations.[8]
Q3: What are the potential side effects of this compound in aged animals and how should they be monitored?
While this compound is generally well-tolerated, side effects can occur and may be more pronounced in geriatric animals.[9] Serious adverse reactions can occur without warning.[5] If any side effects are observed, discontinue the medication and consult with the attending veterinarian immediately.[5]
| Potential Side Effect | Clinical Sign / Monitoring Parameter | Mitigation / Action |
| Gastrointestinal Upset | Anorexia (lack of appetite), vomiting, diarrhea, black or tarry stools.[5][6][9] | Administer with food.[1][5] Discontinue use and consult a veterinarian if signs persist. |
| Kidney Injury | Changes in water consumption or urination frequency/amount.[6] | Ensure adequate hydration.[1] Perform baseline and periodic bloodwork (BUN, Creatinine) and urinalysis.[6][7] Use with caution in animals on diuretic therapy.[6] |
| Liver Injury | Yellowing of the skin, gums, or eyes (jaundice).[6][9] | Perform baseline and periodic blood tests to check liver function (ALT, ALP).[5] |
| General Well-being | Lethargy, depression, behavioral changes, weakness, or incoordination.[5][6][9] | Monitor general activity and behavior daily. Discontinue use if significant changes are noted. |
| Bleeding Disorders | Bleeding or infection at surgical sites.[5][6] | Use with caution in animals with known bleeding disorders.[5][6] Monitor incision sites closely post-operatively. |
Q4: What are the known drug interactions with this compound?
To avoid increased risk of side effects, this compound should not be used concurrently with:
-
Other NSAIDs: (e.g., carprofen, meloxicam, aspirin).[1]
Use with caution alongside:
-
ACE inhibitors: (e.g., enalapril), as their efficacy may be reduced.[1]
-
Diuretics: Can increase the risk of dehydration and subsequent kidney damage.[1][6]
-
Methotrexate: this compound can increase the toxicity of methotrexate.[1]
-
Other protein-bound drugs: this compound is highly bound to plasma proteins and may displace other drugs, increasing their active concentration and potential for toxicity.[1]
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments.
Problem: The animal shows signs of lethargy and decreased appetite after administration.
-
Possible Cause: This is a common side effect of NSAIDs.[5][6] It could indicate systemic malaise or be an early sign of GI, renal, or hepatic issues.
-
Solution:
Problem: No significant analgesic or anti-inflammatory effect is observed at the current dose.
-
Possible Cause: The dose may be too low, or the pain model may be resistant to COX-2 inhibition. Pharmacokinetic variability between individual animals can also play a role.
-
Solution:
-
Verify Dosage: Double-check all dose calculations and administration records.
-
Evaluate Pain Assessment Method: Ensure the method used to assess pain (e.g., von Frey, Hargreaves test) is appropriate for the model and has been validated.[10]
-
Consider Dose Escalation: A cautious, stepwise increase in dosage may be considered, but only after consulting with a veterinarian and with intensified monitoring for adverse effects. Studies in dogs have established dose-related efficacy, with an estimated ED₅₀ for improving weight-bearing of 1.23 mg/kg (subcutaneous).[4][11]
-
Alternative Analgesia: If this compound remains ineffective, a different class of analgesic (e.g., an opioid) may be required.[12]
-
Caption: Decision workflow for managing common adverse events.
Quantitative Data & Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for designing effective protocols. While data specific to aged rodents is limited, information from other species can guide experimental design.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Dog | Cat | Rat | Notes |
| Route | Oral / SC | Oral / SC | IV / Oral | Data varies by administration route. |
| Bioavailability | ~84% (Oral)[8] | High | ~80% (Oral)[13] | High absorption across species. |
| Time to Peak (Tmax) | ~1 hour[13] | ~1 hour[14] | ~1 hour[13] | Rapidly absorbed. |
| Plasma Half-Life (t½) | < 2 hours[2][13] | ~1.1 hours[14] | ~1.3-1.9 hours[13] | Short half-life in blood, but concentrates in inflamed tissue.[2][13] |
| Protein Binding | >98%[2][13] | >99%[14] | ~99.9%[15] | High protein binding is a key characteristic. |
| Clearance | 0.81 L/kg/h[2][13] | 0.44 L/kg/h[2][13] | 2.4 mL/min/kg[15] | Clearance may be reduced in aged/diseased states (e.g., OA dogs).[8] |
| Excretion | Primarily bile (65%)[2][13] | Primarily bile (72%)[2][13] | - | Biliary excretion is the main route. |
Experimental Protocols
The following is a generalized protocol for administering this compound in an aged rodent model of inflammatory pain. This protocol should be adapted and approved by the institution's IACUC.
Objective: To assess the analgesic efficacy of this compound in an aged mouse model of carrageenan-induced paw edema.
Materials:
-
Aged mice (e.g., 18-24 months old)
-
This compound for injection (20 mg/mL) or oral tablets
-
Sterile saline or appropriate vehicle
-
Carrageenan solution (1%)
-
Calipers or plethysmometer for measuring paw swelling
-
Pain assessment equipment (e.g., electronic von Frey)
-
Dosing syringes and needles
Methodology:
-
Animal Acclimation & Baseline Assessment:
-
Allow animals to acclimate to the housing and testing environment for at least 3 days.[10]
-
Handle animals daily to reduce stress-induced variability.
-
Perform baseline measurements for paw thickness and mechanical withdrawal threshold (von Frey) for 3 consecutive days before the experiment begins.[10] Record baseline food/water intake and body weight.
-
-
Dose Preparation:
-
For subcutaneous (SC) injection, dilute the 20 mg/mL this compound solution with sterile saline to the desired final concentration. A study in mice evaluated doses of 3.2, 10, 32, and 100 mg/kg SC.[16] Given the potential for reduced clearance in aged animals, starting with a lower to mid-range dose (e.g., 10-32 mg/kg) is advisable.[16]
-
For oral administration, crush tablets and suspend in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
-
Administration and Induction of Inflammation:
-
Administer the prepared this compound dose or vehicle control via the chosen route (e.g., SC) as a single pre-emptive dose, approximately 30-60 minutes before inducing inflammation.[14][16]
-
Induce inflammation by injecting a small volume (e.g., 20-50 µL) of 1% carrageenan solution into the plantar surface of the hind paw.[16]
-
-
Post-Administration Monitoring and Data Collection:
-
Pain & Inflammation Assessment: Measure mechanical withdrawal threshold and paw thickness at set time points post-carrageenan injection (e.g., 3, 6, 24, and 48 hours).[16]
-
Clinical Monitoring: Closely monitor animals for the adverse effects listed in the FAQ section (lethargy, anorexia, GI upset).[5][6] Perform daily wellness checks and record body weight.
-
Caption: Generalized experimental workflow for assessing this compound.
References
- 1. This compound (Onsior) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | VCA Animal Hospitals [vcahospitals.com]
- 6. sandcreekanimalhospital.com [sandcreekanimalhospital.com]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. researchgate.net [researchgate.net]
- 9. boerumhillvet.com [boerumhillvet.com]
- 10. Aging‐associated decrease of PGC‐1α promotes pain chronification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analgesic and anti-inflammatory actions of this compound in acute joint inflammation in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Management of Pain in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Onsior™(this compound) [dailymed.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analgesic Efficacy and Hematologic Effects of this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected side effects of Robenacoxib in canines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during in-vivo experiments involving Robenacoxib in canines.
Troubleshooting Guides
This section addresses specific adverse events that may be observed during your studies. Each guide follows a question-and-answer format to help you identify the issue, understand its potential cause, and implement a resolution.
Issue 1: Gastrointestinal (GI) Disturbances
Q1: My canine subjects are exhibiting vomiting, diarrhea, and decreased appetite after this compound administration. What is the likely cause and what should I do?
A1: Gastrointestinal upset is one of the most commonly reported side effects of non-steroidal anti-inflammatory drugs (NSAIDs) like this compound.[1][2][3][4] Although this compound is a COX-2 selective inhibitor, designed to minimize GI toxicity compared to non-selective NSAIDs, these effects can still occur.[5][6][7][8] The likely cause is the inhibition of prostaglandins (B1171923) that are protective of the stomach lining.
Troubleshooting Steps:
-
Discontinue this compound Immediately: If you observe signs of GI distress, stop the administration of the drug and consult with the attending veterinarian.[4]
-
Symptomatic Treatment: The veterinarian may recommend supportive care, including gastrointestinal protectants.[9]
-
Re-evaluate Dosing and Administration: this compound can be given with or without food.[10] If vomiting occurs when administered on an empty stomach, future doses should be given with food.[10]
-
Monitor for Severe Signs: Watch for more severe signs such as blood in the stool or vomit, or dark, tarry stools, which could indicate gastric ulceration.[3][4]
Issue 2: Renal Complications
Q2: I've noticed changes in urination frequency and water consumption in my canine subjects. Could this be related to this compound?
A2: Yes, changes in drinking or urination habits can be a sign of kidney-related side effects.[1][4] NSAIDs can cause renal toxicity by inhibiting the production of prostaglandins that are crucial for maintaining renal blood flow.[11] This is a particular concern in animals that are dehydrated, on diuretic therapy, or have pre-existing kidney disease.[1][10]
Troubleshooting Steps:
-
Immediate Cessation of this compound: Stop the drug administration immediately and consult a veterinarian.
-
Hydration Support: Ensure the animal is well-hydrated. The veterinarian may recommend fluid therapy.[12]
-
Kidney Function Monitoring: Conduct blood tests to evaluate kidney function, specifically looking at blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels.[13] A urinalysis should also be performed.[14]
-
Avoid Concurrent Nephrotoxic Drugs: Do not use this compound with other drugs that could potentially harm the kidneys.[8]
Issue 3: Hepatic Adverse Events
Q3: One of my subjects is showing lethargy and jaundice (yellowing of the gums and skin) after several weeks of this compound treatment. What is the appropriate course of action?
A3: Lethargy and jaundice are serious signs that may indicate liver problems.[4] While less common, hepatic adverse events have been reported with this compound.[15] For long-term therapy, it is recommended to monitor liver enzymes.[9]
Troubleshooting Steps:
-
Stop this compound Administration: Discontinue the drug immediately.
-
Veterinary Consultation and Bloodwork: Seek immediate veterinary attention. A complete blood count and a chemistry panel, including liver enzymes (ALT, AST, ALP), should be performed.[13]
-
Supportive Care: The veterinarian will guide supportive care based on the severity of the liver injury.
-
Review Experimental Protocol: Assess if the subject had any pre-existing liver conditions or was on concurrent medications that are metabolized by the liver.[16]
Frequently Asked Questions (FAQs)
Q: What are the most common side effects of this compound in dogs?
A: The most frequently observed adverse events are gastrointestinal, including vomiting, diarrhea, and decreased appetite.[2][3] Lethargy and anorexia have also been reported.[1][10]
Q: How does the COX-2 selectivity of this compound impact its side effect profile?
A: this compound is a highly selective inhibitor of the COX-2 enzyme, while sparing COX-1 at therapeutic doses.[5][17][18] COX-1 is involved in producing prostaglandins that protect the gastrointestinal tract and regulate kidney blood flow.[8] By selectively targeting COX-2, which is primarily induced during inflammation, this compound is designed to have a better safety profile, particularly for the GI tract, compared to non-selective NSAIDs.[18][19]
Q: Is it safe to use this compound with other medications?
A: Caution should be exercised. Do not use this compound concomitantly with corticosteroids or other NSAIDs.[9] Concurrent use with drugs that are potentially harmful to the kidneys should be avoided.[8] this compound is highly protein-bound and may affect the action of other protein-bound drugs.[8]
Q: Are there any canine subjects that are at a higher risk for side effects?
A: Yes. This compound should be used with extreme caution in dogs that are dehydrated, on diuretic therapy, or have existing severe renal, cardiac, or liver disease.[1][10] It is also not recommended for use in dogs weighing less than 2.5 kg or under 3 months of age, or in pregnant or lactating animals.[9]
Data Presentation
Table 1: Incidence of Adverse Events in a Clinical Trial for Soft Tissue Surgery
| Adverse Event | This compound Group (n=151) | Placebo Group (n=152) |
| Gastrointestinal | ||
| Diarrhea | 10 (6.6%) | 7 (4.6%) |
| Vomiting | 8 (5.3%) | 11 (7.2%) |
| Application Site | ||
| Incision Site Infection | 5 (3.3%) | 3 (2.0%) |
| Systemic | ||
| Lethargy | 4 (2.6%) | 2 (1.3%) |
| Anorexia | 3 (2.0%) | 4 (2.6%) |
| Data adapted from a randomized, placebo-controlled study. No significant differences were observed between the groups.[2] |
Table 2: Long-Term Safety Study of this compound in Healthy Beagles (6 Months)
| Dosage Group | Key Findings |
| Control (0 mg/kg/day) | Salivation and soft feces noted. |
| 1X (2 mg/kg/day) | Salivation and soft feces observed more frequently than control. One dog had ventricular premature complexes. |
| 3X (6 mg/kg/day) | Salivation and soft feces observed more frequently than control. Increased buccal mucosal bleeding time in one animal. Mild red foci on the cecum in one dog (no histological findings). |
| 5X (10 mg/kg/day) | Salivation and soft feces observed more frequently than control. Increased buccal mucosal bleeding time in one animal. One dog displayed a retinal change. Minimal duodenal discoloration in one dog (no histological findings). |
| No serious adverse events were reported across all groups.[20][21] |
Experimental Protocols
Protocol 1: Baseline and Ongoing Monitoring for Long-Term Studies
-
Initial Screening: Before initiating a long-term study with this compound, perform a complete physical examination, a complete blood count (CBC), a serum chemistry profile (including liver and kidney parameters), and a urinalysis to establish baseline values.[13][22]
-
Regular Monitoring:
-
For studies lasting several weeks or months, repeat the serum chemistry profile and CBC after 2, 4, and 8 weeks of therapy, and then every 3-6 months thereafter.[9]
-
Monitor for clinical signs of adverse effects daily, including changes in appetite, vomiting, diarrhea, lethargy, and water consumption/urination habits.[10]
-
Perform regular physical examinations.
-
Protocol 2: Investigating Suspected NSAID Toxicity
-
Immediate Actions:
-
Discontinue this compound administration.
-
Perform a thorough physical examination.
-
-
Diagnostic Workup:
-
Collect blood for a CBC and a full serum chemistry panel to assess for anemia, and elevated liver or kidney values.[11][14]
-
Collect urine for a complete urinalysis.[14]
-
If gastrointestinal signs are severe, consider abdominal imaging (X-rays or ultrasound) to look for evidence of gastritis or ulceration.[14][23]
-
-
Decontamination (in case of acute overdose):
Visualizations
Caption: this compound's selective inhibition of the COX-2 pathway.
Caption: Workflow for troubleshooting adverse events.
References
- 1. This compound | VCA Animal Hospitals [vcahospitals.com]
- 2. Efficacy and safety of oral this compound (tablet) for the treatment of pain associated with soft tissue surgery in client-owned dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Onsior® (this compound) | Dog, Cat, Pet Medication PetMD | PetMD [petmd.com]
- 4. boerumhillvet.com [boerumhillvet.com]
- 5. Pharmacology, safety, efficacy and clinical uses of the COX-2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. vetlexicon.com [vetlexicon.com]
- 8. This compound (Onsior) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 9. assets.hpra.ie [assets.hpra.ie]
- 10. sandcreekanimalhospital.com [sandcreekanimalhospital.com]
- 11. vetmed.msstate.edu [vetmed.msstate.edu]
- 12. Outcomes of 434 dogs with non‐steroidal anti‐inflammatory drug toxicosis treated with fluid therapy, lipid emulsion, or therapeutic plasma exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vetfolio.s3.amazonaws.com [vetfolio.s3.amazonaws.com]
- 14. NSAID Toxicity in Dogs and Cats [embracepetinsurance.com]
- 15. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Veterinary Partner - VIN [vin.com]
- 17. Pharmacological particulars - Onsior tablets for dogs [noahcompendium.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Six-month safety evaluation of this compound tablets (Onsior™) in dogs after daily oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Six-month safety evaluation of this compound tablets (Onsior™) in dogs after daily oral administrations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Optimizing Robenacoxib Detection Limits in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Robenacoxib using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the typical range for the limit of quantification (LOQ) for this compound in plasma or blood using LC-MS/MS?
A1: Published methods for this compound analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) have reported varying limits of quantification depending on the sample matrix and instrumentation. For instance, in cat blood, a lower limit of quantification has been established at 3 ng/mL.[1] For more accurate measurements of concentrations between 3 to 100 ng/mL, liquid chromatography-mass spectrometry is recommended.[2] Another study in sheep plasma reported a lower limit of quantification at 0.05 µg/mL.
Q2: What are the most common sample preparation techniques for analyzing this compound in biological matrices?
A2: The most frequently employed sample preparation techniques for this compound in matrices like plasma and blood are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). SPE is often used to prevent non-reproducible carry-over effects, particularly for samples with higher concentrations.[2] LLE has also been successfully used for the extraction of this compound from plasma. Effective sample preparation is crucial as it can significantly impact system performance by preventing issues such as HPLC tubing blockages, column fouling, and contamination of the mass spectrometer source, all of which can lead to decreased sensitivity.[3]
Q3: Is an internal standard necessary for the quantitative analysis of this compound?
A3: Yes, using an internal standard (IS) is highly recommended for accurate and precise quantification of this compound. An IS is essential for developing reliable quantitative bioanalytical LC-MS/MS methods because it corrects for variations in the analytical response caused by fluctuations in experimental conditions.[4] An ideal internal standard would be a stable isotope-labeled version of this compound. If a stable isotope-labeled IS is not available, a structural analog can be used, but its selection and validation are critical for developing an accurate quantitative assay.[5]
Q4: What are the key instrument parameters to optimize for this compound detection?
A4: Key instrument parameters to optimize include the electrospray ionization (ESI) source settings (e.g., capillary voltage, gas flow rates, and temperature) and the mass spectrometer's collision energy for fragmentation. Incorrect instrument parameter settings, such as ion source voltage or collision energy, can lead to insufficient ion production or ineffective detection.[6] Regular tuning and calibration of the mass spectrometer are essential to ensure it operates at peak performance.[6]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Peak Detected
Q: I am not seeing a peak for this compound, or the signal is very weak. What should I check?
A: A complete loss of signal or very weak intensity can be due to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Verify Sample Preparation:
-
Check Instrument Performance:
-
Confirm that the mass spectrometer is properly tuned and calibrated.
-
Visually inspect the electrospray. A stable spray is necessary for good ionization. The combination of spray voltage, nebulizing/drying gas, and heat must be present to produce a stable ESI spray.[8]
-
If there are no peaks at all, it could be an issue with the detector or the sample not reaching the detector.[8]
-
-
Investigate LC Conditions:
Issue 2: High Background Noise
Q: My chromatogram shows a high background, which is interfering with the detection of the this compound peak. How can I reduce the noise?
A: High background noise can originate from contaminated solvents, the sample matrix, or the LC-MS system itself.
Troubleshooting Steps:
-
Solvent and System Contamination:
-
Matrix Effects:
-
Optimize the sample preparation procedure to remove more of the matrix components. Phospholipids from plasma samples are a common source of matrix effects and can be removed using specific phospholipid removal plates.[3]
-
Adjust the chromatographic conditions to separate this compound from co-eluting matrix components.
-
Issue 3: Poor Peak Shape (Tailing, Broadening, or Splitting)
Q: The peak for this compound is tailing or split. What could be the cause?
A: Poor peak shape can be caused by issues with the analytical column, the mobile phase, or the injection solvent.
Troubleshooting Steps:
-
Column Issues:
-
Mobile Phase and Injection Solvent:
-
Ensure the pH of the mobile phase is appropriate for this compound.
-
The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.[10]
-
-
Secondary Interactions:
-
Peak tailing can be caused by secondary interactions between this compound and the stationary phase. Adjusting the mobile phase composition or pH may help to mitigate these interactions.[10]
-
Quantitative Data Summary
| Parameter | HPLC-UV | LC-MS |
| Concentration Range | 500 to 20,000 ng/mL | 3 to 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | Not specified | 3 ng/mL (in cat blood)[1] |
| Matrix | Blood, Plasma | Blood, Plasma |
Experimental Protocols
This compound Extraction from Plasma (General Protocol)
This is a generalized protocol based on common extraction methods. Optimization will be required for specific matrices and instrumentation.
-
Sample Preparation:
-
To 200 µL of plasma, add an internal standard.
-
For Liquid-Liquid Extraction (LLE) :
-
Add 800 µL of a suitable organic solvent (e.g., methyl t-butyl ether).
-
Vortex for 1 minute.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
For Solid-Phase Extraction (SPE) :
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by water.
-
Load the plasma sample.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol with a small amount of acid (e.g., 0.1% formic acid) is common.
-
Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ions for this compound need to be determined by infusing a standard solution and optimizing the collision energy.
-
Visualizations
Caption: A general experimental workflow for the analysis of this compound in plasma.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Analytical determination and pharmacokinetics of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zefsci.com [zefsci.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. msacl.org [msacl.org]
- 10. agilent.com [agilent.com]
Validation & Comparative
Robenacoxib vs. Carprofen: A Comparative Efficacy Guide for Canine Osteoarthritis
An objective analysis of two leading non-steroidal anti-inflammatory drugs for the management of canine osteoarthritis, supported by clinical data and experimental insights.
Introduction
Osteoarthritis in dogs is a prevalent and debilitating condition characterized by chronic pain and reduced mobility. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of medical management for this disease. This guide provides a detailed comparison of two commonly prescribed NSAIDs, robenacoxib and carprofen (B1668582), with a focus on their efficacy, mechanism of action, and the experimental evidence supporting their use. This information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions and further investigation in the field of veterinary analgesia.
Mechanism of Action: COX-2 Selectivity
Both this compound and carprofen exert their anti-inflammatory and analgesic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes. The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions such as gastrointestinal protection and platelet aggregation, and COX-2, which is inducible and upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins.[1][2]
This compound is classified as a coxib, a class of NSAIDs known for its high selectivity in inhibiting the COX-2 enzyme over COX-1.[3][4] In dogs, this compound has demonstrated a high COX-1:COX-2 IC50 ratio, indicating potent and selective inhibition of COX-2.[5] This selectivity is attributed to its molecular structure, which allows for preferential binding to the active site of the COX-2 enzyme.[5]
Carprofen is also a COX-2 selective NSAID, although its selectivity profile can vary between species.[2][6] In dogs, carprofen has been shown to be a potent inhibitor of COX-2 with a significant degree of selectivity over COX-1.[7] The S-enantiomer of carprofen is primarily responsible for its COX-2 inhibitory activity.[7][8]
The following diagram illustrates the general signaling pathway of COX inhibition by NSAIDs.
Comparative Efficacy: Clinical Trial Data
Multiple randomized clinical trials have directly compared the efficacy of this compound and carprofen in dogs with naturally occurring osteoarthritis. The primary endpoints in these studies typically involve assessments of pain and functional disability by both clinicians and owners using validated scoring systems.
A multi-center, prospective, randomized, blinded, positive-controlled noninferiority clinical trial compared orally administered this compound (1-2 mg/kg once daily) with carprofen (2-4 mg/kg once daily) over a 12-week period in 188 dogs with osteoarthritis.[9][10][11][12] Another randomized clinical trial involving 32 dogs with osteoarthritis compared this compound (1-2 mg/kg once daily) to carprofen (3.5-5 mg/kg once daily) over 28 days.[13][14]
The following tables summarize the key efficacy findings from these studies.
Table 1: Clinician-Assessed Efficacy Endpoints
| Efficacy Endpoint | This compound | Carprofen | Study Reference |
| Global Functional Disability Score | Non-inferior to carprofen.[9] Numerically superior but not statistically significant.[13] | - | Reymond et al., 2012[9]; Anonymous, J-Stage[13] |
| Lameness at Walk | Significant improvement from baseline.[13] | Significant improvement from baseline.[13] | Anonymous, J-Stage[13] |
| Lameness at Trot | Significant improvement from baseline.[13] | Significant improvement from baseline.[13] | Anonymous, J-Stage[13] |
| Pain at Palpation | Significant improvement from baseline.[13] | Significant improvement from baseline.[13] | Anonymous, J-Stage[13] |
| Standing Posture | Significant improvement from baseline.[13] | Significant improvement from baseline.[13] | Anonymous, J-Stage[13] |
Table 2: Owner-Assessed Efficacy Endpoints
| Efficacy Endpoint | This compound | Carprofen | Study Reference |
| Overall Improvement | Non-inferiority demonstrated in 4 of 6 owner efficacy endpoints.[9] | - | Reymond et al., 2012[9] |
| Numerical Rating Scale Scores | Significant improvement in all 11 clinician and owner scores from baseline.[13] | Significant improvement in 6 of 11 scores from baseline.[13] | Anonymous, J-Stage[13] |
Overall, these studies concluded that this compound demonstrated non-inferior efficacy to carprofen for the treatment of canine osteoarthritis.[9][11][13] Both treatments were shown to be effective in improving clinical signs of osteoarthritis.[13][15]
Experimental Protocols
The methodologies employed in the key comparative clinical trials are crucial for interpreting the efficacy data. The following provides a detailed overview of a typical experimental protocol.
Study Design: A multi-center, prospective, randomized, blinded, positive-controlled non-inferiority clinical trial.[9][11]
Animal Population: Client-owned dogs with a confirmed diagnosis of osteoarthritis, based on clinical examination and radiographic evidence.
Randomization and Blinding: Dogs are randomly allocated to receive either this compound or carprofen. The study is blinded, meaning the investigators and owners are unaware of the treatment allocation.
Treatment Administration:
-
This compound Group: Oral administration of this compound tablets at a dose of 1-2 mg/kg once daily.[9][11]
-
Carprofen Group: Oral administration of carprofen tablets at a dose of 2-4 mg/kg once daily.[9][11]
Efficacy Assessments:
-
Schedule: Assessments are conducted at baseline (Day 0) and at specified follow-up time points (e.g., Day 7, 14, 28, 56, and 84).[9][11]
-
Clinician Assessments: A veterinarian assesses various parameters using numerical rating scales. These typically include:
-
Standing posture
-
Lameness at walk and trot
-
Willingness to raise the contralateral limb
-
Pain on palpation of the affected joint(s) The sum of these scores constitutes the "global functional disability score," which often serves as the primary efficacy endpoint.[13]
-
-
Owner Assessments: The dog's owner also evaluates the dog's condition at home using a set of numerical rating scales that assess various aspects of their dog's activity, demeanor, and comfort levels. Validated questionnaires such as the Canine Brief Pain Inventory (CBPI) may be used.[16][17][18]
Safety and Tolerability: Adverse events are monitored and recorded throughout the study. Hematology and serum biochemistry are analyzed at baseline and at the end of the study to assess any potential systemic effects of the treatments.[9][13]
The following diagram illustrates a generalized workflow for a comparative clinical trial of this compound and carprofen in canine osteoarthritis.
Safety and Tolerability
In the comparative clinical trials, both this compound and carprofen were generally well-tolerated.[9][13] The frequency of adverse events was similar between the two treatment groups, with the most common being mild gastrointestinal signs.[9][11] No significant differences were observed in hematology or serum biochemistry parameters between the this compound and carprofen groups.[9][13]
Conclusion
Based on the available clinical evidence, both this compound and carprofen are effective options for the management of pain and inflammation associated with canine osteoarthritis. Clinical trials have demonstrated that this compound has non-inferior efficacy to carprofen. Both drugs exhibit a favorable safety profile when used at the recommended dosages. The choice between these two NSAIDs may be influenced by factors such as clinician experience, specific patient characteristics, and cost. Further research focusing on long-term outcomes and head-to-head comparisons of safety in a larger and more diverse population of dogs would be beneficial to further refine treatment recommendations.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. This compound in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of selective inhibition of canine cyclooxygenase 1 and 2 by carprofen and other nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO1998050033A1 - Cox-2 selective carprofen for treating pain and inflammation in dogs - Google Patents [patents.google.com]
- 9. This compound vs. carprofen for the treatment of canine osteoarthritis; a randomized, noninferiority clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. Advances in the pharmaceutical treatment options for canine osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Oral this compound and Carprofen for the Treatment of Osteoarthritis in Dogs: A Randomized Clinical Trial [jstage.jst.go.jp]
- 14. [PDF] Comparison of oral this compound and carprofen for the treatment of osteoarthritis in dogs: a randomized clinical trial. | Semantic Scholar [semanticscholar.org]
- 15. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 16. zeropainphilosophy.com [zeropainphilosophy.com]
- 17. Evaluation of Four Clinical Metrology Instruments for the Assessment of Osteoarthritis in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PAIN ASSESSMENT IN ANIMAL MODELS OF OSTEOARTHRITIS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Robenacoxib and Meloxicam in Feline Renal Cells: An In Vitro and In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the non-steroidal anti-inflammatory drugs (NSAIDs) Robenacoxib and Meloxicam (B1676189), with a specific focus on their effects on feline renal cells. Due to a lack of direct comparative in vitro studies on feline renal cells, this analysis synthesizes available in vitro data on cyclooxygenase (COX) selectivity in feline systems and relevant in vivo studies assessing renal safety in cats. This guide also presents detailed experimental protocols for key assays to facilitate further research in this area.
Executive Summary
This compound, a highly selective COX-2 inhibitor, and Meloxicam, a preferential COX-2 inhibitor, are both commonly used NSAIDs in feline medicine. The primary concern with NSAID administration in cats is the potential for nephrotoxicity. This analysis reveals that while both drugs are generally considered safe for long-term use in healthy cats and even in some cats with stable chronic kidney disease (CKD), their mechanisms and potential for renal impact differ, largely stemming from their COX selectivity.[1][2][3][4] In vitro data demonstrates this compound's higher selectivity for COX-2 over COX-1 in feline blood compared to Meloxicam.[5] This selectivity is presumed to contribute to a wider safety margin, particularly concerning adverse effects associated with COX-1 inhibition in the kidneys and gastrointestinal tract.[6]
Mechanism of Action: COX Inhibition
Both this compound and Meloxicam exert their anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in many tissues, including the kidneys, gastrointestinal tract, and platelets. It plays a role in physiological functions such as maintaining renal blood flow, producing protective gastric mucus, and platelet aggregation.
-
COX-2: This isoform is primarily induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while many of the adverse effects, including potential renal and gastrointestinal toxicity, are linked to the inhibition of COX-1.[7][8]
Quantitative Data Comparison
The following tables summarize the available quantitative data comparing this compound and Meloxicam.
Table 1: In Vitro COX Inhibition in Feline Whole Blood
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1:COX-2 IC50 Ratio | Reference |
| This compound | 5.8 | 0.18 | 32.2 | [5] |
| Meloxicam | 1.9 | 0.7 | 2.7 | [5] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A higher COX-1:COX-2 IC50 ratio indicates greater selectivity for COX-2.
Table 2: In Vivo Renal Safety and Effects in Cats
| Parameter | This compound | Meloxicam | Reference |
| Use in Cats with CKD | Generally well-tolerated in cats with stable CKD.[4][9] | Can be used with caution in cats with stable CKD; some studies suggest it may slow disease progression, while others report increased proteinuria.[10][11][12] | [4][9][10][11][12] |
| Reported Renal Adverse Events | No significant increase in renal adverse events compared to placebo in clinical trials.[2][9][13] | Repeated use has been associated with acute renal failure and death, particularly at higher doses or in susceptible individuals.[12][14] | [2][9][12][13][14] |
Experimental Protocols
While direct comparative studies on feline renal cells are lacking, the following protocols for key experiments are provided based on existing literature for in vitro NSAID evaluation.
Experimental Workflow for In Vitro Cytotoxicity and Apoptosis Assays
Protocol 1: Cell Viability (MTT) Assay
-
Cell Culture: Culture feline renal cells (e.g., Crandell-Rees Feline Kidney - CRFK cells) in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to varying concentrations of this compound or Meloxicam for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.
Protocol 2: Apoptosis (TUNEL) Assay
-
Cell Culture and Treatment: Culture and treat feline cells with this compound or Meloxicam as described for the cell viability assay, typically on glass coverslips or in chamber slides.
-
Fixation and Permeabilization: Fix the cells with a cross-linking agent (e.g., paraformaldehyde) and then permeabilize the cell membranes (e.g., with Triton X-100).
-
TUNEL Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to label the fragmented DNA of apoptotic cells.[15]
-
Counterstaining: Counterstain the nuclei with a fluorescent dye (e.g., DAPI).
-
Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescence at the sites of DNA fragmentation.
-
Quantification: Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells.[15]
Conclusion
Based on the available evidence, this compound exhibits a higher in vitro selectivity for the COX-2 enzyme in feline species compared to Meloxicam.[5] This higher selectivity is theoretically linked to a greater renal safety profile, which is supported by clinical data showing good tolerability in cats, including those with stable chronic kidney disease.[4][9] While Meloxicam is also used in cats with CKD, there are more reports of potential renal adverse effects, and its use requires careful monitoring.[10][11][12]
It is crucial to note the significant gap in the literature regarding direct comparative in vitro studies of these two drugs on feline renal cells. Such studies would be invaluable for elucidating the specific cellular mechanisms of NSAID-induced nephrotoxicity in cats and for the development of even safer anti-inflammatory therapies. The experimental protocols provided here offer a framework for conducting such much-needed research. Professionals in drug development and research are encouraged to pursue these lines of investigation to further enhance feline patient safety.
References
- 1. kcvma.com [kcvma.com]
- 2. everycat.org [everycat.org]
- 3. Meloxicam & this compound in Cats with Chronic Kidney Disease [cliniciansbrief.com]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. In vitro and ex vivo inhibition of COX isoforms by this compound in the cat: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ISFM and AAFP Consensus Guidelines: Long-Term use of NSAIDs in Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Guidelines on the Safe Use of NSAIDS - WSAVA 2016 Congress - VIN [veterinarypartner.vin.com]
- 9. Clinical safety of this compound in feline osteoarthritis: results of a randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of low-dose meloxicam in cats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of low-dose meloxicam in cats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Meloxicam Use in Cats – Drugs Dangerous to Cats | PetMD [petmd.com]
- 13. researchgate.net [researchgate.net]
- 14. animalemergencyaustralia.com.au [animalemergencyaustralia.com.au]
- 15. Effects of selective cyclooxygenase‐2 inhibitor this compound on primary cells derived from feline injection‐site sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Robenacoxib Demonstrates High COX-2 Selectivity Compared to Other Coxibs in Preclinical Models
A comprehensive analysis of in vitro and ex vivo data highlights the potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme by robenacoxib, positioning it as a highly selective agent within the coxib class of non-steroidal anti-inflammatory drugs (NSAIDs).
Researchers and drug development professionals require a clear understanding of the selectivity profile of NSAIDs to predict their therapeutic efficacy and potential for adverse effects. This guide provides a comparative validation of this compound's COX-2 selectivity against other commonly used coxibs, supported by quantitative data from preclinical studies.
Comparative COX-1 and COX-2 Inhibition
The selectivity of a coxib is determined by its differential ability to inhibit the COX-2 enzyme, which is primarily involved in inflammation and pain, while sparing the COX-1 enzyme, which plays a crucial role in gastrointestinal protection and platelet function.[1] This selectivity is often expressed as the ratio of the 50% inhibitory concentration (IC50) for COX-1 to that of COX-2. A higher ratio indicates greater selectivity for COX-2.
The following table summarizes the IC50 values and selectivity ratios for this compound and other coxibs from in vitro whole blood assays conducted in dogs and cats.
| Drug | Species | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| This compound | Dog | - | - | 128.8[2][3] |
| This compound | Cat | 28.9 | 0.058 | 502.3[4] |
| This compound | Cat | - | - | 32.2[5] |
| Deracoxib | Dog | - | - | 48.5[2][3] |
| Meloxicam | Dog | - | - | 7.3[2][3] |
| Meloxicam | Cat | - | - | 2.7[5] |
| Firocoxib | Horse | - | - | ~200[6] |
| Celecoxib | Human | - | - | 29.6[7] |
| Diclofenac | Cat | - | - | 3.9[5] |
| Ketoprofen | Cat | - | - | 0.049[5] |
Note: Direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.
The data clearly indicates that this compound exhibits a high degree of selectivity for COX-2 in both dogs and cats, with selectivity ratios significantly greater than those of many other tested coxibs and non-selective NSAIDs.[2][3][4][5]
Experimental Protocols
The determination of COX-1 and COX-2 inhibition is primarily conducted using in vitro whole blood assays. This method is considered highly relevant as it closely mimics the in vivo physiological environment.[8]
Whole Blood Assay for COX-1 and COX-2 Inhibition
Objective: To determine the in vitro potency and selectivity of a test compound in inhibiting COX-1 and COX-2 in whole blood.
Methodology:
-
Blood Collection: Fresh whole blood is collected from the target species (e.g., dog, cat).
-
Incubation with Test Compound: Aliquots of whole blood are incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
COX-1 Activity Measurement (Thromboxane B2 Production):
-
The blood is allowed to clot at 37°C for a specified period (e.g., 1 hour) to induce platelet aggregation.[1]
-
During clotting, arachidonic acid is converted by platelet COX-1 to thromboxane (B8750289) A2, which is rapidly hydrolyzed to the stable metabolite thromboxane B2 (TXB2).[9]
-
The reaction is stopped, and serum is collected for the quantification of TXB2 levels using a specific immunoassay (e.g., ELISA or radioimmunoassay).[1][7]
-
-
COX-2 Activity Measurement (Prostaglandin E2 Production):
-
To measure COX-2 activity, its expression is first induced in monocytes.[9]
-
Heparinized whole blood samples are incubated with lipopolysaccharide (LPS) for an extended period (e.g., 24 hours) at 37°C.[1][9]
-
LPS induces the expression of COX-2, which then converts arachidonic acid to prostaglandin (B15479496) E2 (PGE2).[9]
-
Plasma is collected, and PGE2 levels are quantified by immunoassay.[7]
-
-
Data Analysis: The concentration of the test compound that produces 50% inhibition of TXB2 production (COX-1 IC50) and PGE2 production (COX-2 IC50) is calculated. The selectivity ratio is then determined by dividing the COX-1 IC50 by the COX-2 IC50.[10]
Visualizing the Mechanisms
To further elucidate the processes involved, the following diagrams illustrate the COX signaling pathway and the experimental workflow for determining COX selectivity.
Caption: The COX Signaling Pathway and the Action of Coxibs.
Caption: Workflow for Determining COX-2 Selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro and ex vivo inhibition of canine cyclooxygenase isoforms by this compound: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and ex vivo inhibition of COX isoforms by this compound in the cat: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Head-to-head comparison of Robenacoxib and Firocoxib in equine synoviocytes
In the management of equine joint disease, non-steroidal anti-inflammatory drugs (NSAIDs) play a pivotal role in alleviating pain and inflammation. Among the newer generation of NSAIDs, robenacoxib and firocoxib (B1672683) have emerged as important therapeutic options due to their preferential inhibition of the cyclooxygenase-2 (COX-2) enzyme. This targeted action is associated with a reduced risk of the gastrointestinal and renal side effects commonly seen with non-selective NSAIDs. This guide provides a detailed, data-driven comparison of this compound and firocoxib, with a focus on their effects relevant to equine synoviocytes, the key cells lining the synovial membrane of joints.
While direct comparative studies of this compound and firocoxib in equine synoviocytes are limited, this guide synthesizes available data from in vitro and in vivo equine studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Efficacy and Selectivity
Both this compound and firocoxib are classified as coxibs, a class of NSAIDs that selectively inhibit the COX-2 enzyme, which is upregulated during inflammation and contributes to the production of pro-inflammatory prostaglandins (B1171923) like prostaglandin (B15479496) E2 (PGE2).[1] In contrast, the COX-1 enzyme is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow.[2] The degree of selectivity for COX-2 over COX-1 is a key determinant of the safety profile of these drugs.
| Parameter | This compound | Firocoxib | Reference |
| COX-1:COX-2 IC50 Ratio (in vitro, equine whole blood) | 61:1 | Up to 643:1 | [2][3] |
| COX-1 EC50 (equine) | 11.46 ± 4.46 μM | Not directly reported in synoviocytes | [4] |
| COX-2 EC50 (equine) | 0.19 ± 0.07 μM | Not directly reported in synoviocytes | [4] |
Note: A higher COX-1:COX-2 ratio indicates greater selectivity for inhibiting COX-2. IC50 is the half maximal inhibitory concentration, and EC50 is the half maximal effective concentration.
Inhibition of Prostaglandin E2 (PGE2)
PGE2 is a key mediator of inflammation and pain in osteoarthritis. The efficacy of NSAIDs in managing joint disease is largely attributed to their ability to suppress PGE2 production.
In an ex vivo model using equine blood stimulated with lipopolysaccharide (LPS), both firocoxib and this compound have been shown to significantly reduce PGE2 synthesis.[3] One study demonstrated that two different oral formulations of firocoxib were equally effective in reducing LPS-induced PGE2 production in horses.[5] While these studies were not conducted directly on synoviocytes, they provide strong evidence of the drugs' anti-inflammatory potential within the equine system.
Experimental Protocols
To understand the context of the presented data, it is crucial to review the methodologies employed in the cited studies.
In Vitro COX Selectivity Assay (Equine Whole Blood)
Objective: To determine the relative selectivity of an NSAID for COX-1 versus COX-2.
Methodology:
-
Blood Collection: Whole blood is collected from healthy horses into heparinized tubes.
-
COX-1 Inhibition Assay: Aliquots of blood are incubated with varying concentrations of the test NSAID (this compound or firocoxib). Clotting is then induced to stimulate COX-1 activity, and the production of thromboxane (B8750289) B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured using an enzyme-linked immunosorbent assay (ELISA).
-
COX-2 Inhibition Assay: Separate aliquots of blood are incubated with the test NSAID. Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2. The concentration of prostaglandin E2 (PGE2) is then measured by ELISA.
-
Data Analysis: The concentrations of the NSAID that cause 50% inhibition of COX-1 (TXB2 production) and COX-2 (PGE2 production) are calculated (IC50 values). The ratio of IC50 (COX-1) to IC50 (COX-2) is then determined to establish the COX selectivity.
Ex Vivo PGE2 Inhibition Assay
Objective: To assess the in vivo effect of an orally administered NSAID on COX-2 activity.
Methodology:
-
Drug Administration: Horses are administered a therapeutic dose of firocoxib or another NSAID.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.
-
LPS Stimulation: Whole blood samples are incubated with LPS to stimulate COX-2-mediated PGE2 synthesis.
-
PGE2 Measurement: Plasma is separated, and PGE2 concentrations are quantified using an ELISA.
-
Data Analysis: The reduction in LPS-induced PGE2 levels after drug administration is calculated to determine the drug's inhibitory effect.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the cyclooxygenase pathway and a typical experimental workflow for evaluating NSAID efficacy.
Caption: Cyclooxygenase (COX) signaling pathway and selective inhibition by coxibs.
Caption: Generalized experimental workflow for in vitro NSAID comparison.
Conclusion and Future Directions
Both this compound and firocoxib are potent and selective COX-2 inhibitors in horses, with firocoxib demonstrating a higher in vitro selectivity ratio in whole blood assays.[2][3] This selectivity profile suggests a favorable safety margin concerning COX-1-mediated physiological functions. Both drugs have shown efficacy in reducing PGE2 production, a key driver of inflammation and pain in joint disease.[3][5]
However, there is a clear need for direct head-to-head comparative studies of this compound and firocoxib in cultured equine synoviocytes. Such studies would provide invaluable data on their relative effects on other critical aspects of joint health, including the expression of matrix metalloproteinases (MMPs) and the release of glycosaminoglycans (GAGs), which are indicators of cartilage degradation. Future research in this area will allow for a more nuanced understanding of their therapeutic potential and aid in the development of more targeted treatment strategies for equine osteoarthritis.
References
- 1. Use of firocoxib for the treatment of equine osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the cyclooxygenase selectivity of this compound and its effect on recovery of ischemia-injured jejunal mucosa in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of cyclooxygenase inhibition by two commercially available firocoxib products in horses - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Comparison of Robenacoxib and Deracoxib in Canine Whole Blood Assays: A Guide for Researchers
This guide provides a detailed in vitro comparison of two non-steroidal anti-inflammatory drugs (NSAIDs), Robenacoxib and Deracoxib, focusing on their inhibitory effects on cyclooxygenase (COX) enzymes in canine whole blood. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Comparative Analysis of COX Inhibition
In vitro studies using canine whole blood assays are crucial for determining the selectivity of NSAIDs for COX-1 versus COX-2 enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and primarily associated with inflammation.[1][2] High selectivity for COX-2 is a desirable characteristic for anti-inflammatory drugs, as it may reduce the risk of gastrointestinal side effects associated with COX-1 inhibition.
The inhibitory actions of this compound and Deracoxib on COX-1 and COX-2 have been quantified and compared. The data demonstrates that while both drugs are selective inhibitors of COX-2, this compound exhibits a significantly higher degree of selectivity in canine whole blood assays.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from a comparative in vitro study in canine whole blood.[3]
Table 1: COX-1 and COX-2 Inhibition (IC50 Values)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1:COX-2 IC50 Ratio |
| This compound | 7.9 | 0.04 | 128.8 |
| Deracoxib | Not explicitly stated, but ratio provided | Not explicitly stated, but ratio provided | 48.5 |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Clinically Relevant COX Inhibition Ratios (IC20 COX-1 : IC80 COX-2)
| Compound | IC20 COX-1 : IC80 COX-2 Ratio |
| This compound | 19.8 |
| Deracoxib | 2.3 |
This ratio represents the selectivity for inhibiting 80% of COX-2 activity versus inhibiting 20% of COX-1 activity, which is considered a more clinically relevant measure of safety.
Experimental Protocols
The data presented in this guide was generated using established in vitro canine whole blood assays. The detailed methodologies are as follows:[3]
Canine Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay is a standard method for determining the COX selectivity of NSAIDs.
1. Blood Collection:
-
Fresh whole blood is collected from healthy dogs.
2. COX-1 Assay (Thromboxane B2 Synthesis):
-
An aliquot of blood is incubated with various concentrations of the test compound (this compound or Deracoxib).
-
The blood is then allowed to clot at 37°C for 1 hour. This process stimulates platelet aggregation and subsequent COX-1-mediated production of thromboxane (B8750289) A2, which is measured as its stable metabolite, thromboxane B2 (TxB2).[3]
3. COX-2 Assay (Prostaglandin E2 Synthesis):
-
An aliquot of blood is incubated with lipopolysaccharide (LPS) to induce COX-2 expression.
-
Various concentrations of the test compound are added to the LPS-stimulated blood.
-
The samples are then incubated at 37°C for 24 hours.
-
The concentration of prostaglandin (B15479496) E2 (PGE2), a primary product of COX-2 activity, is measured.[3]
4. Data Analysis:
-
The concentrations of TxB2 (for COX-1) and PGE2 (for COX-2) are determined using enzyme immunoassays.
-
The inhibitory concentration (IC) values (e.g., IC50, IC20, IC80) are calculated by plotting the percentage of inhibition against the drug concentration.
Visualizing the Mechanism of Action
To understand the context of this comparison, it is essential to visualize the relevant biological pathways and experimental workflows.
COX Signaling Pathway
The following diagram illustrates the general signaling pathway for COX-1 and COX-2 enzymes, leading to the production of prostaglandins (B1171923) and thromboxanes.
References
- 1. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX-1 vs COX-2 Pathway: Mechanistic Differences and Analytical Strategies - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. In vitro and ex vivo inhibition of canine cyclooxygenase isoforms by this compound: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Robenacoxib Demonstrates Efficacy Over Placebo in Managing Feline Chronic Musculoskeletal Disease
Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID), has shown significant efficacy in alleviating pain and improving mobility in cats suffering from chronic musculoskeletal diseases, such as degenerative joint disease (DJD) and osteoarthritis, when compared to placebo in multiple clinical trials. These studies highlight the drug's role as a valuable therapeutic option for managing chronic pain in the feline population.
A key pilot study investigating this compound in cats with DJD-associated pain revealed notable improvements in activity and reductions in owner-assessed disability.[1][2] Cats treated with this compound exhibited a 10% increase in activity at the 80th percentile after three and six weeks of treatment.[1][2] Furthermore, owner assessments indicated a significant 49% reduction in disability and improvements in temperament and well-being after six weeks of this compound administration.[1][2][3]
The safety profile of this compound has also been a focus of clinical evaluation. In a study involving 194 cats with osteoarthritis, this compound was well-tolerated when administered daily for one month, with no clinical indications of damage to the gastrointestinal tract, kidneys, or liver, even in cats with concurrent chronic kidney disease.[4][5] A pooled analysis of four clinical trials with 449 cats further supported these findings, showing no significant difference in the number of cats reporting at least one adverse event between the this compound (47.8%) and placebo (41.0%) groups over 4 to 12 weeks of treatment.[6] The most commonly reported adverse events in both groups were mild and included vomiting, anorexia, diarrhea, and lethargy.[7]
Quantitative Data Summary
| Outcome Measure | This compound Group | Placebo Group | p-value | Study Duration | Reference |
| Efficacy | |||||
| Mean Total Activity Increase | 5.7% higher | - | 0.24 | 3 & 6 weeks | [1][2][3] |
| >10% Increase in Activity (80th percentile) | Observed | Not Observed | 0.046 (3 weeks), 0.026 (6 weeks) | 3 & 6 weeks | [1][2][3] |
| Owner-Assessed Disability Reduction | 49% reduction | - | 0.01 | 6 weeks | [1][2][3] |
| Improved Temperament | Significant Improvement | - | 0.0039 | 6 weeks | [1][2][3] |
| Improved Well-being | Significant Improvement | - | 0.021 | 6 weeks | [1][2][3] |
| Successful Treatment Outcome | Higher success rate (NNT: 3.8) | Lower success rate | 0.018 | 6 weeks | [1][2][3] |
| Rescue Analgesia Required (post-op) | 19.7% | 41.7% | 0.037 | 3 days | [8] |
| Safety | |||||
| Cats with at least one Adverse Event | 47.8% (106/222) | 41.0% (93/227) | 0.15 | 4-12 weeks | [6] |
| Cats with Adverse Events (osteoarthritis) | 37 cats (54 reports) | 33 cats (48 reports) | 0.46 | 28 days | [4] |
Experimental Protocols
Study Design: The majority of studies evaluating the efficacy and safety of this compound in cats with chronic musculoskeletal disease are prospective, randomized, blinded, placebo-controlled clinical trials.[1][2][4][8] Some studies also incorporate a crossover design.[7]
Animal Selection: Client-owned cats with a diagnosis of chronic musculoskeletal disease, such as degenerative joint disease or osteoarthritis, confirmed through clinical examination and sometimes radiographic evidence, are enrolled.[1][2][4] Inclusion criteria generally require the cat to be otherwise healthy.[1][2] Exclusion criteria typically include severe or uncontrolled concomitant diseases and the use of other analgesics or medications that could predispose the cat to gastric ulceration or renal damage.[7]
Treatment Administration: this compound is administered orally, typically once daily, at a dosage ranging from 1.0 to 2.4 mg/kg.[4][9] The placebo group receives an identical-looking tablet without the active ingredient.[4] Treatment duration in these studies varies from 28 days to 12 weeks.[4][6][7]
Outcome Measures:
-
Primary Efficacy Endpoints: Often include owner assessments of the cat's activity, mobility, and quality of life using validated questionnaires or scoring systems. Objective measures such as actimetry (using activity monitors) are also employed to quantify changes in movement.[1][2]
-
Secondary Efficacy Endpoints: May include changes in temperament, happiness, and overall well-being as reported by the owner.[1][2][3] The need for rescue analgesia is a key endpoint in post-operative pain studies.[8]
-
Safety Endpoints: Monitored through the reporting of adverse events by owners and veterinarians. Clinical examinations, body weight measurements, and analyses of hematology, serum chemistry, and urine are conducted at baseline and at the end of the study period to assess for any drug-related changes.[4][6]
Mechanism of Action and Experimental Workflow
This compound is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the coxib class.[10][11] Its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[10][12][13] The COX-2 enzyme is induced during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation.[11] By selectively inhibiting COX-2 while sparing the COX-1 enzyme, which is involved in normal physiological functions, this compound effectively reduces pain and inflammation with a lower risk of certain side effects compared to non-selective NSAIDs.[10][11]
References
- 1. This compound efficacy for the treatment of chronic degenerative joint disease-associated pain in cats: a randomized and blinded pilot clinical trial - Improve Veterinary Education Cyprus [improveinternational.com]
- 2. improveinternational.com [improveinternational.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical safety of this compound in feline osteoarthritis: results of a randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Clinical safety of this compound in feline osteoarthritis: results of a randomized, blinded, placebo-controlled clinical trial | Semantic Scholar [semanticscholar.org]
- 6. Clinical safety of this compound in cats with chronic musculoskeletal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical safety of this compound in cats with chronic musculoskeletal disease - EveryCat Health Foundation - VIN [vin.com]
- 8. Evaluation of injectable this compound for the treatment of post-operative pain in cats: results of a randomized, masked, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. cats.com [cats.com]
- 11. This compound (Onsior) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 12. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Robenacoxib's Cellular Impact in Canine Joints: A Comparative Analysis on Chondrocytes and Synoviocytes
Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, is widely used in veterinary medicine to manage pain and inflammation associated with osteoarthritis in dogs.[1] Its primary mechanism of action is the highly selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key mediator of prostaglandin (B15479496) production in inflammatory pathways.[2][3] While the clinical benefits are well-documented, a deeper understanding of its specific cellular effects within the joint capsule is crucial for advancing therapeutic strategies. This guide delves into the available data to extrapolate the comparative effects of this compound on chondrocytes, the resident cells of cartilage responsible for matrix maintenance, and synoviocytes, the cells lining the synovial membrane that are key players in joint inflammation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and ex vivo studies on this compound in canine models. It is important to note that the data on COX inhibition is derived from whole blood assays, as direct comparable data from cultured chondrocytes and synoviocytes is not available.
Table 1: In Vitro COX Inhibition of this compound in Canine Whole Blood
| Parameter | COX-1 (IC50 in µM) | COX-2 (IC50 in µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference |
| This compound | 2.7 | 0.021 | 128.8 | [2] |
IC50: Half maximal inhibitory concentration.
Table 2: Ex Vivo COX Inhibition of this compound in Dogs
| Dosage (mg/kg) | COX-1 Inhibition (Serum TxB2) | COX-2 Inhibition (PGE2 in inflammatory exudate) | Reference |
| 0.5 - 4.0 | No significant inhibition | Significant, dose-dependent inhibition | [2] |
TxB2: Thromboxane B2, a stable metabolite of the COX-1 product Thromboxane A2. PGE2: Prostaglandin E2, a key inflammatory mediator produced by COX-2.
Table 3: Effect of this compound on Canine Cruciate Ligament Cells In Vitro
| Treatment | Cell Viability | Apoptosis | PGE2 Production | Reference |
| This compound (1 µg/mL) + Sodium Nitroprusside (SNP) | Increased | Significantly decreased | Non-significant decrease | [4] |
Sodium Nitroprusside (SNP) was used to induce apoptosis.
Experimental Protocols
In Vitro Study on Canine Cruciate Ligament Cells
A key study investigated the cytoprotective effects of this compound against sodium nitroprusside (SNP)-induced apoptosis in canine cruciate ligament (CCL) cells, which are primarily fibroblasts.[4]
Cell Culture:
-
Cranial and caudal cruciate ligaments were harvested from one-day-old Beagle puppies.
-
The ligament tissue was minced and subjected to enzymatic digestion using collagenase to isolate the cells.
-
The isolated CCL cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics until confluent.
Experimental Procedure:
-
Cultured CCL cells were pre-incubated for 2 hours with this compound at concentrations of 0.1, 1, or 10 µg/mL.
-
Following pre-incubation, the cells were exposed to SNP for 18 hours to induce apoptosis.
-
Cell viability was assessed using a commercial cell proliferation assay.
-
Apoptosis was quantified via flow cytometry.
-
Prostaglandin E2 (PGE2) concentrations in the culture medium were measured using an ELISA kit.
Visualizing the Pathways and Processes
This compound's Mechanism of Action: COX-2 Inhibition
References
- 1. This compound in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and ex vivo inhibition of canine cyclooxygenase isoforms by this compound: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. avmajournals.avma.org [avmajournals.avma.org]
Robenacoxib's Analgesic Efficacy Validated Against Standard NSAIDs in Veterinary Medicine
A comprehensive review of clinical data demonstrates that robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, exhibits analgesic efficacy comparable, and in some instances superior, to established standards such as meloxicam (B1676189) and carprofen (B1668582) for the management of pain and inflammation in dogs and cats.
This compound, a highly selective cyclooxygenase-2 (COX-2) inhibitor, has been the subject of numerous clinical trials validating its effectiveness in various therapeutic settings, including the control of peri-operative pain associated with soft tissue and orthopedic surgeries, as well as the management of chronic pain associated with osteoarthritis.[1][2][3] Its mechanism of action, centered on the selective inhibition of the COX-2 enzyme, is crucial for its anti-inflammatory and analgesic effects while minimizing the adverse effects associated with the inhibition of the COX-1 isoform.[4][5]
Comparative Efficacy in Feline Patients
In feline medicine, this compound has been extensively compared to meloxicam, a preferential COX-2 inhibitor. Multiple studies have demonstrated either non-inferior or superior efficacy of this compound. For instance, in a randomized clinical trial involving cats undergoing orthopedic surgery, a single subcutaneous injection of this compound (2 mg/kg) was found to have non-inferior efficacy in controlling post-operative pain and inflammation compared to meloxicam (0.3 mg/kg).[2][6] Another study focusing on cats undergoing soft tissue surgery, primarily ovariectomy, reported that this compound had significantly better efficacy than meloxicam based on the total clinician score for post-operative pain and inflammation.[7][8][9] Specifically, the relative efficacy ratio was 1.47 in favor of this compound.[7][8] Furthermore, this compound was associated with significantly less pain during injection and at the injection site compared to meloxicam.[7][8][9]
However, one study involving owner-based pain assessment after ovariohysterectomy found that cats in the meloxicam group had significantly lower pain scores and displayed fewer abnormal behaviors compared to the this compound group three days post-operatively.[10] It is important to note that the majority of owners in both groups assigned a pain score of 0.[10]
Comparative Efficacy in Canine Patients
In canine patients, this compound has been primarily evaluated against carprofen for the management of osteoarthritis. A multi-center, randomized, blinded, positive-controlled noninferiority clinical trial demonstrated that this compound (1-2 mg/kg once daily) had non-inferior efficacy to carprofen (2-4 mg/kg once daily) over a 12-week period.[3][11] Another study with a similar design also concluded that once-daily administration of this compound tablets had non-inferior efficacy and tolerability compared to carprofen for treating the clinical signs of osteoarthritis in dogs.[12][13][14] While numerically superior efficacy for this compound was observed across several endpoints in one study, the differences were not statistically significant.[12][14][15]
For the management of pain and inflammation associated with soft tissue surgery in dogs, a regimen of injectable this compound followed by oral tablets was shown to have good tolerability and non-inferior efficacy compared to meloxicam.[16]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative clinical trials.
Table 1: Efficacy of this compound vs. Meloxicam in Cats
| Indication | This compound Dose | Meloxicam Dose | Key Efficacy Endpoint | Outcome | Citations |
| Orthopedic Surgery | 2 mg/kg SC (single dose) | 0.3 mg/kg SC (single dose) | Global Investigator Score (Posture, Behavior, Pain on Palpation) | Non-inferior efficacy of this compound | [2][6] |
| Soft Tissue Surgery | 2 mg/kg SC (single dose) | 0.3 mg/kg SC (single dose) | Total Clinician Score (Pain & Inflammation) | This compound showed superior efficacy (Relative Efficacy Ratio: 1.47) | [7][8][9] |
| Ovariohysterectomy | 2 mg/kg | 0.2 mg/kg | Owner-assessed Pain Score (3 days post-op) | Meloxicam group had significantly lower pain scores | [10] |
Table 2: Efficacy of this compound vs. Carprofen in Dogs with Osteoarthritis
| Study Duration | This compound Dose | Carprofen Dose | Key Efficacy Endpoint | Outcome | Citations |
| 12 weeks | 1-2 mg/kg PO once daily | 2-4 mg/kg PO once daily | Global Functional Disability Score | Non-inferior efficacy of this compound | [3][11] |
| 28 days | 1-2 mg/kg PO once daily | 3.5-5 mg/kg PO once daily | Global Functional Disability Score | Non-inferior efficacy of this compound (numerically superior but not statistically significant) | [12][13][14][15] |
Experimental Protocols
General Protocol for Post-Operative Pain Assessment in Feline Orthopedic/Soft Tissue Surgery
This protocol represents a generalized methodology based on several clinical trials.[2][6][7][8][9]
-
Animal Selection: Client-owned cats scheduled for orthopedic or soft tissue surgery, deemed healthy upon physical examination and routine bloodwork, are enrolled.
-
Randomization and Blinding: Cats are randomly assigned to receive either this compound or a standard analgesic (e.g., meloxicam) in a blinded manner, where neither the investigator nor the owner is aware of the treatment administered.
-
Drug Administration: A single subcutaneous injection of either this compound (e.g., 2 mg/kg) or the comparator drug (e.g., meloxicam 0.3 mg/kg) is administered prior to the induction of anesthesia.
-
Anesthesia and Surgery: A standardized anesthetic protocol is followed for all animals. The surgical procedure is performed by qualified veterinarians.
-
Pain Assessment: Post-operative pain and inflammation are assessed by a trained clinician at multiple time points (e.g., 3, 8, and 22 hours after recovery from anesthesia) using validated numerical rating scales. These scales typically evaluate posture, behavior, and pain on palpation of the surgical site.
-
Rescue Analgesia: A protocol for rescue analgesia is established. If a cat's pain score exceeds a predetermined threshold, rescue medication is administered, and the animal is recorded as a treatment failure.
-
Data Analysis: The primary efficacy endpoint is often a composite score (e.g., global investigator score or total clinician score). Statistical analysis is performed to determine non-inferiority or superiority of this compound compared to the standard.
General Protocol for Osteoarthritis Pain Assessment in Canine Patients
This protocol is a synthesis of methodologies from clinical trials investigating the efficacy of this compound for canine osteoarthritis.[3][11][12][13][14][15]
-
Animal Selection: Client-owned dogs with a confirmed diagnosis of osteoarthritis, based on clinical signs and radiographic evidence, are included in the study.
-
Randomization and Blinding: Dogs are randomly allocated to receive either oral this compound or a standard NSAID (e.g., carprofen) once daily for a specified duration (e.g., 28 days or 12 weeks). The study is conducted in a blinded fashion.
-
Drug Administration: this compound is administered at a dose of 1-2 mg/kg, and the comparator drug is given at its recommended dosage.
-
Efficacy Assessment: Efficacy is assessed by both a veterinary investigator and the dog's owner at baseline and at several follow-up time points (e.g., days 7, 14, 28, 56, and 84). Assessments are made using numerical rating scales that evaluate various parameters, including standing posture, lameness at a walk and trot, and pain on palpation.
-
Primary Endpoint: The primary efficacy endpoint is typically a global functional disability score, which is a summation of several clinician-assessed scores.
-
Tolerability Assessment: The tolerability of the treatments is monitored throughout the study by recording any adverse events and by performing hematology and serum biochemistry analyses at the beginning and end of the treatment period.
-
Data Analysis: Statistical methods are used to compare the change in efficacy scores from baseline between the two treatment groups to establish non-inferiority.
Mechanism of Action and Experimental Workflow
The primary mechanism of action of this compound involves the selective inhibition of the COX-2 enzyme, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. In contrast, the COX-1 enzyme is constitutively expressed in many tissues and is involved in homeostatic functions such as gastroprotection and platelet aggregation. By selectively targeting COX-2, this compound reduces pain and inflammation with a lower risk of the gastrointestinal and renal side effects associated with non-selective NSAIDs.[4][5][17]
Caption: Mechanism of this compound's selective COX-2 inhibition.
Caption: Generalized workflow for a comparative clinical trial.
References
- 1. This compound in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound versus meloxicam for the control of peri-operative pain and inflammation associated with orthopaedic surgery in cats: a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound vs. carprofen for the treatment of canine osteoarthritis; a randomized, noninferiority clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacology of this compound: a novel selective inhibitor of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound versus meloxicam for the control of peri-operative pain and inflammation associated with orthopaedic surgery in cats: a randomised clinical trial | Semantic Scholar [semanticscholar.org]
- 7. Comparison of injectable this compound versus meloxicam for peri-operative use in cats: results of a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orthovetsupersite.org [orthovetsupersite.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound versus meloxicam for the assessment of pain after ovariohysterectomy in cats | Veterinary 33 [veterinary33.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Oral this compound and Carprofen for the Treatment of Osteoarthritis in Dogs: A Randomized Clinical Trial [jstage.jst.go.jp]
- 13. [PDF] Comparison of oral this compound and carprofen for the treatment of osteoarthritis in dogs: a randomized clinical trial. | Semantic Scholar [semanticscholar.org]
- 14. Comparison of oral this compound and carprofen for the treatment of osteoarthritis in dogs: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Gastrointestinal Safety Profiles of Robenacoxib and Ketoprofen
For Researchers, Scientists, and Drug Development Professionals
Non-steroidal anti-inflammatory drugs (NSAIDs) are mainstays in pain and inflammation management. However, their utility is often limited by their potential for gastrointestinal (GI) toxicity. This guide provides an objective comparison of the GI safety profiles of robenacoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, and ketoprofen (B1673614), a non-selective COX inhibitor, supported by experimental data.
Mechanism of Action: The COX-1 Sparing Advantage
The primary mechanism of NSAID-induced GI damage involves the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] There are two main isoforms: COX-1, which is constitutively expressed and produces prostaglandins (B1171923) vital for protecting the gastric mucosa, and COX-2, which is induced during inflammation.[3][4][5]
-
Ketoprofen , as a non-selective or COX-1 selective NSAID, inhibits both enzymes.[6][7] Its inhibition of COX-1 disrupts the protective prostaglandin (B15479496) shield in the stomach, increasing the risk of mucosal damage, erosions, and ulcers.[3][8]
-
This compound is a highly selective COX-2 inhibitor.[7][9][10] By preferentially targeting the inflammation-associated COX-2 enzyme while largely sparing the gastroprotective COX-1 enzyme, this compound is designed to have a significantly wider margin of GI safety.[9][11]
Quantitative Data Comparison
The key difference in the GI safety profile stems from the drugs' selectivity for the COX enzymes. This is often quantified by comparing the 50% inhibitory concentrations (IC50) for each isoform.
| Parameter | This compound | Ketoprofen | Species | Key Finding | Reference |
| COX-1 / COX-2 Selectivity | Highly COX-2 Selective | COX-1 Selective / Non-selective | Feline | At 95% COX-2 inhibition, this compound caused only 12.4% COX-1 inhibition, while Ketoprofen caused 97.7% COX-1 inhibition. | [6] |
| IC50 Ratio (COX-1:COX-2) | 502:1 | Not applicable (COX-1 selective) | Feline (in vitro) | Demonstrates high potency and selectivity of this compound for COX-2. | [9] |
| In Vivo COX Selectivity | IC50 COX-1/IC50 COX-2 ratio of 66.9:1 | IC50 COX-1/IC50 COX-2 ratio of 1:107 | Feline (in vivo) | Ketoprofen significantly suppressed the COX-1 marker serum TxB2 for 24h; suppression by this compound was mild and transient. | [12] |
| Clinical GI Adverse Events | No significant difference from ketoprofen | No significant difference from this compound | Feline | In a 5-6 day field study, the incidence of emesis and diarrhea was not significantly different between treatment groups. | [9][13] |
Experimental Protocols
A key study directly comparing the two drugs was a multicenter, prospective, randomized, masked, noninferiority field trial in cats with acute musculoskeletal disorders.
Objective: To evaluate the efficacy and tolerability of oral this compound compared to ketoprofen.[9]
Study Population: 155 client-owned cats requiring pain relief for acute musculoskeletal disorders.[9]
Treatment Groups:
-
This compound (Group 1): 1.0 to 2.4 mg/kg, administered orally once daily (q24h).[13]
-
This compound (Group 2): 1.0 to 2.4 mg/kg, administered orally twice daily (q12h).[13]
-
Ketoprofen (Group 3): A mean dosage of 1 mg/kg, administered orally once daily (q24h).[13]
Duration: All cats were treated for 5 or 6 consecutive days.[13]
Gastrointestinal Safety Assessment:
-
Adverse Event Monitoring: All adverse events were recorded throughout the study by both veterinarians and cat owners.[9]
-
Clinical Examinations: Physical examinations were conducted at baseline and at the end of the study.[9]
-
Clinical Pathology: Hematology and plasma biochemical variables were analyzed before and after the treatment period to monitor for any signs of systemic toxicity, including changes indicative of GI damage (e.g., altered plasma protein or albumin concentrations).[9][14]
Results on GI Safety: No significant differences were found among the three treatment groups for any tolerability variables, including the frequency of adverse events.[9][15] The most common adverse clinical signs reported were diarrhea and emesis, which occurred with similar frequency across all groups.[13] The study concluded that this compound demonstrated noninferior tolerability compared to ketoprofen, but acknowledged that the short 5- to 6-day treatment period may have been insufficient to reveal the expected GI safety advantages of a highly COX-2 selective drug.[9][13]
Conclusion
The pharmacological profiles of this compound and ketoprofen clearly indicate a higher theoretical gastrointestinal safety margin for this compound. Its high selectivity for the COX-2 enzyme is designed to preserve the crucial gastroprotective functions mediated by COX-1, a mechanism strongly supported by in vitro and in vivo data showing minimal COX-1 inhibition compared to the non-selective ketoprofen.[6][9][12]
While short-term clinical trials in cats did not demonstrate a statistically significant superiority of this compound over ketoprofen in terms of GI adverse events, this is likely a reflection of the studies' limited duration.[9][13] The principle that selective COX-2 inhibition leads to an improved GI safety profile compared to non-selective COX inhibition is well-established.[9] For long-term administration or in patients with pre-existing gastrointestinal risk factors, the COX-1-sparing mechanism of this compound presents a compelling advantage over non-selective agents like ketoprofen.
References
- 1. Mechanisms of nonsteroidal anti-inflammatory drug-induced gastric damage. Actions of therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of gastrointestinal toxicity of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The pathophysiology of non-steroidal anti-inflammatory drug (NSAID)-induced mucosal injuries in stomach and small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. This compound in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential pharmacokinetics and pharmacokinetic/pharmacodynamic modelling of this compound and ketoprofen in a feline model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of oral this compound and ketoprofen for the treatment of acute pain and inflammation associated with musculoskeletal disorders in cats: a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Robenacoxib: A Guide for Laboratory Professionals
The correct disposal of Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID), is crucial to prevent environmental contamination and ensure workplace safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in accordance with safety and environmental regulations.
Core Principles of this compound Disposal
Disposal of this compound and its waste materials must adhere to local, state, and federal regulations. The primary goal is to prevent the active pharmaceutical ingredient from entering sewer systems and waterways.[1][2] Improper disposal can be harmful to aquatic life.[3]
Key Prohibitions:
-
Do Not discharge this compound into sewer systems.[1]
-
Do Not flush this medication down the toilet or wash it down the sink.[4][5]
-
Do Not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Do Not dispose of with household garbage unless no other options are available and specific precautions are taken.[3][6]
Recommended Disposal Procedures
The preferred method for disposing of this compound is through a licensed chemical destruction facility or controlled incineration.
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Identify all this compound-containing waste, including expired or unused tablets, contaminated labware (e.g., vials, syringes), and personal protective equipment (PPE).
-
Collect these materials in a designated, suitable, and closed container labeled as "Hazardous Pharmaceutical Waste" or as required by your institution's and local regulations.[1]
-
-
Professional Disposal:
-
Disposal of Empty Packaging:
Alternative Disposal for Small Quantities (When Professional Disposal is Not Available)
In situations where a drug take-back program or a licensed disposal service is not accessible, the following steps can be taken for disposal in household trash, although this is the least preferred method.[6][8]
-
Render the Medication Unpalatable:
-
Contain and Seal:
-
Place the mixture in a sealable container, such as a zipper-top bag or an empty can, to prevent leakage.[6]
-
-
Trash Disposal:
-
Place the sealed container in the garbage.[6]
-
-
De-identify Original Packaging:
Regulatory and Safety Information
While this compound is not classified as a "Hazardous Chemical" by the OSHA Hazard Communication Standard, it is imperative to follow all safety instructions.[7] Any unused veterinary medicinal product or waste materials derived from it should be disposed of in accordance with local requirements.[9][10][11]
| Parameter | Guideline | Reference |
| Primary Disposal Method | Licensed chemical destruction or controlled incineration | [1] |
| Secondary Disposal Method | Authorized take-back programs or mail-back programs | [2][8] |
| Environmental Precaution | Avoid release to the environment; do not let enter drains | [1] |
| Packaging Disposal | Triple-rinse and recycle, or puncture and place in a sanitary landfill | [1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Disposal of unwanted medications | American Veterinary Medical Association [avma.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. boerumhillvet.com [boerumhillvet.com]
- 5. Pet Owners: How to Dispose of Unused Medications | Oakland Veterinary Referral Services [ovrs.com]
- 6. Disposing of Unused Medications for Pets - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Proper Disposal of Unused Veterinary Medications: A Guide — Bhatt Integrative Veterinary Specialty [bhattvetspecialty.com]
- 9. ec.europa.eu [ec.europa.eu]
- 10. ec.europa.eu [ec.europa.eu]
- 11. ec.europa.eu [ec.europa.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
